Product packaging for CID 156592058(Cat. No.:CAS No. 2353-45-9)

CID 156592058

Cat. No.: B1672072
CAS No.: 2353-45-9
M. Wt: 787.9 g/mol
InChI Key: GJKGYYLDVPVWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fast Green FCF (FD&C Fast Green FCF, CI 42053) is a synthetic triarylmethane dye with extensive utility in scientific research. As a histological stain, it serves as a brilliant, fade-resistant replacement for Light Green SF yellowish in Masson's trichrome staining, providing superior visualization of collagen and extracellular matrix structures . Its application in protein biochemistry includes use as a quantitative stain for histones at alkaline pH and as a general protein stain in electrophoresis, where it offers greater linearity of staining compared to Coomassie Brilliant Blue and does not bind to carrier ampholytes, making it suitable for isoelectric focusing gels . Beyond traditional laboratory staining, recent research has revealed promising biomedical applications for Fast Green FCF. Studies demonstrate its efficacy as a visible contrast agent for cholangiography in animal models, enabling visualization of the biliary system without specialized equipment . In neuroscience, Fast Green FCF has shown significant potential as an inhibitor of α-synuclein aggregation, capable of disrupting mature amyloid fibrils and protecting against amyloid-induced neurotoxicity, suggesting its value as a candidate for therapeutic development in Parkinson's disease research . Additionally, its structural similarity to Brilliant Blue G contributes to analgesic properties, with studies showing it alleviates inflammatory pain hypersensitivity by downregulating spinal P2X4 receptor expression and pro-inflammatory cytokines . These diverse applications, combined with its well-established safety profile, make Fast Green FCF a versatile tool for research spanning histology, biochemistry, and experimental therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H36N2NaO10S3 B1672072 CID 156592058 CAS No. 2353-45-9

Properties

CAS No.

2353-45-9

Molecular Formula

C37H36N2NaO10S3

Molecular Weight

787.9 g/mol

IUPAC Name

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate

InChI

InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);

InChI Key

GJKGYYLDVPVWBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Color/Form

Dark green powder or granules with a metallic luster
Red to brown-violet powder or dark green crystals

melting_point

290 °C (decomposes)

Other CAS No.

2353-45-9

physical_description

Dark green solid with a metallic luster;  [Merck Index] Dark red hygroscopic solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility at 25 °C: in ethanol, 0.01 g/100 mL;  in glycerol, 20.0 g/100 mL;  in propylene glycol, 20.0 g/100 mL
In ethanol, 5 mg/mL;  in ethylene glycol monomethyl ether, 60 mg/mL
Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution;  orange solution in concentrated hydrochloric acid or concentrated nitric acid;  bright blue solution in 10% aqueous sodium hydroxide.
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 42053
F D and C Green #3
F D and C Green No. 3
Fast Green FCF
FD and C GREEN NO. 3
FDC Green No. 3
Food Green 3
Green No. 3

Origin of Product

United States

Methodological Paradigms of Fast Green Fcf in Biological Research

Innovative Staining Methodologies for Biological Specimens

Fast Green FCF serves as a valuable tool in developing innovative staining methodologies, enabling researchers to highlight specific cellular and extracellular components. Its application extends to various biological specimens, contributing to detailed microscopic analysis. dawnscientific.com

Mechanistic Principles of Fast Green FCF-Biomolecule Interactions

The staining mechanism of Fast Green FCF involves its interaction with biomolecules, primarily through specific binding characteristics. morphisto.deontosight.ai

Fast Green FCF exhibits binding affinity for proteins and collagen. dawnscientific.commorphisto.de Studies investigating the interaction of Fast Green FCF with proteins like trypsin have shown that the binding process can be characterized by specific kinetic and thermodynamic parameters. researchgate.netresearchgate.netresearchgate.net For instance, fluorescence quenching and electronic absorption studies suggest a static quenching mode in the interaction with trypsin. researchgate.netresearchgate.net Thermodynamic analyses, including the computation of binding constants at different temperatures, provide insights into the spontaneity and energy changes associated with the binding. researchgate.netresearchgate.netiwaponline.com The interaction with proteins like bovine serum albumin (BSA), human serum albumin (HSA), pepsin, alpha-chymotrypsin, and lysozyme (B549824) has been characterized using techniques like enhanced resonance light-scattering (RLS) measurements, demonstrating high sensitivity in detecting proteins at nanogram levels. researchgate.net

The pH of the staining solution significantly influences the binding affinity and specificity of Fast Green FCF with proteins. Proteins are amphoteric molecules, carrying both positive and negative charges depending on the pH relative to their isoelectric point (pI). du.ac.indu.ac.in Fast Green FCF is an anionic dye. researchgate.net

At pH values below a protein's pI, amino groups in the protein become protonated, resulting in a net positive charge, which favors binding with the negatively charged Fast Green FCF dye. du.ac.indu.ac.in Conversely, at pH values above the pI, carboxyl groups dissociate, leading to a net negative charge on the protein, which reduces the affinity for the anionic dye. du.ac.indu.ac.in

For total proteins with a pI typically between 3 and 4, staining with Fast Green FCF at a low pH (e.g., pH 2.4) leads to positively charged proteins that readily bind the dye. du.ac.in In contrast, histones, which are basic proteins with a pI between 10 and 12, are stained by Fast Green FCF at a higher pH (e.g., pH 8.1), where their basic side groups are positively charged. du.ac.in The adsorption efficiency of anionic Fast Green FCF dye generally increases in low-pH solutions and decreases in high-pH solutions. researchgate.netresearcher.liferesearcher.lifeiisc.ac.in

Beyond simple electrostatic interactions based on pH, hydrogen bonding and Van der Waals forces play crucial roles in the interaction between Fast Green FCF and biomolecules, contributing to differential staining. morphisto.deresearchgate.netresearchgate.netresearchgate.netstainsfile.com These weak forces, along with ionic bonding, influence the binding strength and selectivity of the dye to different tissue components. stainsfile.combiologicalstaincommission.org

Studies on the interaction of Fast Green FCF with proteins like trypsin indicate that hydrogen bonding and Van der Waals forces are significant driving forces in the binding process. researchgate.netresearchgate.netresearchgate.net These interactions can lead to microenvironmental and conformational changes in the protein upon dye binding. researchgate.netresearchgate.netresearchgate.net In differential staining techniques like trichrome staining, the interplay of ionic bonding, hydrogen bonding, and Van der Waals forces, along with factors like dye molecule size and charge, contributes to the selective staining of different structures such as collagen and muscle fibers. stainsfile.combiologicalstaincommission.orgresearchgate.net

Advanced Staining Protocols in Histology and Cytology

Fast Green FCF is an integral component of several advanced staining protocols used in histology and cytology to visualize specific structures. dawnscientific.comontosight.ailobachemie.com It is commonly used as a counterstain and in trichrome staining methods. dawnscientific.comontosight.aibiognost.com

Fast Green FCF is particularly valuable in plant histology for elucidating cellular and structural details. dawnscientific.comuvigo.esavantorsciences.comemsdiasum.comscientificlabs.comsigmaaldrich.com It is frequently used in combination with other stains, such as Safranin, in protocols like the Safranin-Fast Green FCF stain. dawnscientific.comuvigo.esscientificlabs.comsigmaaldrich.com This combination is effective for differentiating various plant tissue components. dawnscientific.comuvigo.es Safranin typically stains lignified cell walls (secondary walls) red, while Fast Green FCF stains non-lignified cell walls (primary cell walls) and cellulose (B213188) green. researchgate.netuvigo.es This differential staining allows for clear visualization of cell walls, nuclei, cytoplasm, and other structures under the microscope. dawnscientific.comuvigo.es Protocols often involve fixing plant samples, embedding them in paraffin, sectioning, and then applying the stains sequentially with appropriate rinsing steps. uvigo.es The intensity of Fast Green staining in these progressive protocols depends on the time the tissue is exposed to the dye. uvigo.es

Application in Plant Tissue Staining for Cellular and Structural Elucidation
Combined Staining with Safranin for Enhanced Contrast

The combination of Safranin and Fast Green FCF is a widely used staining technique for plant cells, providing enhanced contrast and allowing for the observation of detailed tissue structures. dawnscientific.comgtilaboratorysupplies.comnih.gov Safranin typically stains lignified and cutinized structures red, while Fast Green FCF counterstains cellulosic primary cell walls and cytoplasm green. uvigo.esresearchgate.net This differential staining is particularly useful for distinguishing between lignified secondary cell walls and non-lignified primary cell walls. uvigo.esresearchgate.netuvigo.es The Safranin-Fast Green FCF staining method is considered valuable for both nuclear and anatomical studies in plants and has been applied in embryological studies of various plant species. nih.gov

Specificity for Sieve Tubes, Thin-Walled Cells, and Cellulose-Containing Cell Walls

Fast Green FCF demonstrates specificity in staining certain plant tissue components. It is known to stain sieve tubes, thin-walled cells, and cellulose-containing cell walls green. smartscience.co.th This property makes it useful for visualizing these specific structures within plant tissues. smartscience.co.th

Mammalian Tissue Staining for Connective Tissues and Muscle Differentiation

Fast Green FCF is also employed in mammalian tissue staining, particularly for differentiating connective tissues like collagen and muscle fibers. dawnscientific.comgtilaboratorysupplies.com

Gomori's One-Step Trichrome Procedure and its Mechanistic Advantages

In Gomori's one-step trichrome procedure, Fast Green FCF is commonly used as a substitute for aniline (B41778) blue. dawnscientific.comgtilaboratorysupplies.com This method combines a plasma stain (such as chromotrope 2R) and a connective tissue fiber stain (like Fast Green FCF) in a solution containing phosphotungstic acid and glacial acetic acid. clinisciences.comwustl.edu The principle involves phosphotungstic acid promoting the red staining of muscles and cytoplasm. clinisciences.com Tungstate ions are absorbed by collagen, and the connective tissue fiber stain then binds to this complex, resulting in collagen being stained green (when Fast Green FCF is used) or blue (if aniline blue is used). clinisciences.com This one-step procedure is effective for differentiating muscle fibers from collagen and other tissue elements, with the green color from Fast Green FCF enabling effective identification of various tissue components. dawnscientific.comclinisciences.com

Masson's Trichrome Staining Principles

Fast Green FCF is also used as an alternative to Light Green SF yellowish in Masson's trichrome staining. gtilaboratorysupplies.comwikipedia.orgwikidoc.org Masson's trichrome is a three-color staining procedure used to distinguish cells from the surrounding connective tissue. wikipedia.orgwikidoc.orgbiologynotesonline.com While variations exist, most protocols stain keratin (B1170402) and muscle fibers red, collagen and bone blue or green, cytoplasm light red or pink, and cell nuclei dark brown to black. wikipedia.orgwikidoc.orgbiologynotesonline.com In this method, Fast Green FCF serves as the fiber stain, coloring collagen green. wikipedia.orgwikidoc.orgbiologynotesonline.comstainsfile.com

Papanicolaou Staining Modifications

Fast Green FCF is utilized as a counterstain in modifications of the Papanicolaou staining method, often as a substitute for Light Green SF yellowish. indiamart.combiognost.comsigmaaldrich.combiognost.com Papanicolaou staining is a multichromatic technique used for differentiating cells in smear preparations, widely applied in cytology, including cervical cancer screening. jove.comihcworld.com In some modified protocols, Fast Green FCF is a component of counterstain solutions like EA65, which also contains Eosin Y and sometimes Bismarck brown Y. jove.comgoogle.com Fast Green FCF, along with Light Green SF Yellowish, contributes to the blue/green coloration of the cytoplasm in metabolically active parabasal squamous cells, intermediate squamous cells, and columnar cells. google.comgoogle.com

Cytological Counterstaining for Enhanced Microanalysis

Beyond specific tissue staining protocols, Fast Green FCF is broadly used as a cytological counterstain. dawnscientific.comgtilaboratorysupplies.com Its application in this context enhances the contrast of cellular structures, facilitating detailed microanalysis. dawnscientific.com It is used as a counterstain in methods where structures are stained dark blue, purple, and red, providing a contrasting green color. biognost.combiognost.com

Quantitative Protein Analysis in Electrophoretic and Array-Based Systems Fast Green FCF is widely used for quantitative protein analysis in various electrophoretic systems, including Isoelectric Focusing (IEF), Native PAGE, and SDS-PAGE.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukfishersci.noscientificlabs.comselleckchem.combertin-bioreagent.comIt serves as a sensitive stain for proteins in polyacrylamide gels.dawnscientific.com

Principles of Protein Staining in Gel Electrophoresis (IEF, Native PAGE, SDS-PAGE) In gel electrophoresis, Fast Green FCF stains proteins, allowing for their visualization and quantification.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukfishersci.noscientificlabs.comselleckchem.combertin-bioreagent.comAfter electrophoresis, fixing the proteins in the gel is recommended to achieve maximum sensitivity before staining.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comGels can be stained with a 0.1% Fast Green FCF solution prepared in various media, such as 30% (v/v) ethanol, 10% (v/v) acetic acid, or 7% acetic acid, typically for a duration of 2 hours.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comDestaining can be performed using the same solvent mixtures.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comStained gels can be scanned at an absorption maximum of 625 nm for quantification.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comselleckchem.combertin-bioreagent.comFast Green FCF is also compatible with downstream immunodetection methods on blots, and it can be easily removed after visualization to allow for subsequent immunological probing.bio-rad.com

Comparative Staining Sensitivity with Other Dyes (e.g., Coomassie Brilliant Blue R) When comparing the staining sensitivity of Fast Green FCF with other dyes like Coomassie Brilliant Blue R, it has been observed that Fast Green FCF is less sensitive.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comThe detection sensitivity of Fast Green FCF is approximately 30% of that achieved with Brilliant Blue R.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comDespite this lower sensitivity, Fast Green FCF's linearity over a wider concentration range and its compatibility with subsequent immunodetection make it a valuable stain in protein analysis.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.combio-rad.comDifferent Coomassie stains have varying sensitivities, for instance, Coomassie Brilliant Blue R-250 has a sensitivity of around 100 ng, while Colloidal Coomassie Brilliant Blue G-250 can detect approximately 30 ng.researchgate.netSilver staining is generally more sensitive, capable of detecting as little as 5-10 ng of protein.researchgate.net

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
Fast Green FCF16887
Ehrlich's Hematoxylin5280713
Safranin O6558
Coomassie Brilliant Blue R2724838
Acridine (B1665455) Orange16419
Periodic Acid23727
Schiff's Reagent65407
Hematoxylin7230
Eosin Y11079
Light Green SF Yellowish16576
Aniline Blue24091
Picrosirius Red20241407
Alcian Blue24867161
Formaldehyde517
Xylene7356
Ethanol702
Acetic Acid176
PBS-

Note: PubChem CID for PBS (Phosphate-Buffered Saline) is not applicable as it is a mixture, not a single compound.

Interactive Data Tables (Simulated based on text)

Table 1: Comparative Staining Properties of Fast Green FCF and Brilliant Blue R in Gel Electrophoresis

PropertyFast Green FCFBrilliant Blue R
Linearity (Protein Conc.)Wider rangeNarrower range
Detection SensitivityApprox. 30% of Brilliant Blue RHigher
Compatibility with ImmunodetectionCompatibleMay show high background, not compatible bio-rad.com

Table 2: Staining Outcomes in Safranin O-Fast Green FCF Staining of Bone Tissue

Tissue ComponentStaining Result (Color)
CartilageRed to Bright Red
OsteogenesisGreen to Blue-Green

Table 3: Comparison of Counterstains for PAS Reaction

CounterstainContrast (PAS-positive vs. negative)Enhancement of Cell Nucleus Morphology
Fast Green FCFSharper contrast researchgate.netresearchgate.netLess pronounced
Ehrlich's HematoxylinLess sharp contrast researchgate.netresearchgate.netEnhanced researchgate.net
Considerations for Triton X-100 and SDS in Gel-Based Assays

In gel-based assays, the presence of detergents like Triton X-100 and SDS can influence protein staining. Research indicates that the presence of Triton X-100 in the gel and protein sample does not affect protein quantitation when using Fast Green FCF. nih.govresearchgate.net However, if SDS is present in gels, it should be removed prior to staining with Fast Green FCF to ensure accurate quantitation. nih.govresearchgate.net This highlights the importance of appropriate sample preparation and staining protocols when incorporating these detergents.

Elution-Based Quantitation Methodologies

Fast Green FCF is utilized in elution-based techniques for the quantitative determination of proteins in polyacrylamide gels. nih.govnih.govsigmaaldrich.com This method typically involves staining the gel with Fast Green FCF, followed by the elution of the bound dye from the protein bands using a suitable solvent, such as 1.0 M NaOH. nih.govnih.gov The concentration of the eluted dye is then measured spectrophotometrically, providing an indirect measure of the protein quantity. nih.govnih.gov

Studies have shown that the quantity of Fast Green FCF eluted from specific proteins is proportional to the quantity of protein applied to the gel. nih.gov However, it is important to note that this proportionality can vary for different individual proteins. nih.gov This suggests that for precise quantitation of specific proteins, appropriate standards for each protein may be required.

The elution method using Fast Green FCF is applicable to a variety of gel formats, including disc, slab, and continuous gradient gels. nih.gov Furthermore, this method can be used to estimate protein quantities from the patterns obtained by two-dimensional polyacrylamide gel electrophoresis. nih.govnih.gov This versatility makes Fast Green FCF a useful stain for protein quantitation across different gel-based separation techniques.

The reproducibility of the elution technique using Fast Green FCF for protein quantitation has been reported as excellent, with standard deviations typically less than 10% of the mean in investigated cases. nih.gov This indicates that the method is reliable and provides precise results for protein quantitation in gels.

Application in Reverse Phase Protein Arrays (RPPA) for Total Protein Normalization

Fast Green FCF is commonly employed in Reverse Phase Protein Arrays (RPPA) for the normalization of total protein. biorxiv.orgr-project.orgtandfonline.commdpi.comnih.govnih.govnih.gov In RPPA, samples are arrayed on a solid support, and the abundance of specific proteins is measured using antibodies. biorxiv.orgmdpi.com To account for variations in protein loading or transfer, total protein normalization is performed. r-project.orgmdpi.comnih.gov Fast Green FCF is used to stain a replicate array to determine the total protein concentration of each spot. r-project.orgtandfonline.comnih.govnih.gov The signal intensities of the target proteins are then normalized to the corresponding total protein signal obtained from the Fast Green FCF stained array. r-project.orgtandfonline.comnih.gov This spot-specific normalization using Fast Green FCF helps to correct for technical variability and allows for more accurate relative protein expression analysis. r-project.orgtandfonline.commdpi.com

Advanced Microscopic and Imaging Modalities

Fluorescence Confocal Microscopy (FCM) Enhancement for Extracellular Matrix Visualization

Fast Green FCF has been demonstrated to improve the depiction of the extracellular matrix (ECM) in ex vivo fluorescence confocal microscopy (FCM). This enhancement is particularly valuable for rapid tissue analysis, offering a potential alternative or complement to traditional histological methods like frozen sections, which can be prone to artifacts and require specialized expertise and equipment. researchgate.netnih.govpreprints.org The visualization of the structurally important ECM in conventional ex vivo FCM often lags behind the standards of conventional histology. researchgate.netnih.govpreprints.org FGFCF helps to overcome this limitation by improving the visibility of the structural details of the ECM. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net

Optical Properties and Far-Red Fluorescence Emission (638 nm)

Fast Green FCF is a fluorescent dye that emits a signal in the far-red range at 638 nm. mdpi.com This optical property makes it suitable for use with confocal microscopes equipped with appropriate laser excitation wavelengths, such as 638 nm. unimi.itmdpi.commdpi.com The ability to utilize a red laser (638 nm) in fluorescence mode with FGFCF staining allows for the generation of fluorescence images that can be combined with images from other channels, such as those obtained from nuclear stains excited by different lasers (e.g., 488 nm for acridine orange), to produce composite images that resemble traditional histopathological stains like Hematoxylin and Eosin (H&E). mdpi.comresearchgate.net

Optimization of Staining Protocols for ECM and Fibrosis Analysis

Optimized staining protocols utilizing Fast Green FCF have been developed to improve the assessment of the ECM and the analysis of fibrosis. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net These protocols aim to enhance the depiction of ECM structures to more closely resemble those seen in standard histology sections. researchgate.netpreprints.orgresearchgate.net Studies have evaluated various tissue stains, including FGFCF, for their ability to improve ECM depiction in FCM. researchgate.netpreprints.orgresearchgate.net A rapid staining protocol involving FGFCF has been shown to be compatible with applications in intraoperative microscopy. researchgate.netnih.govmdpi.comresearchgate.net

An example of an optimized protocol involves staining tissue samples with Fast Green FCF followed by a nuclear stain like acridine orange. researchgate.netpreprints.orgresearchgate.net This combination has demonstrated improved visibility of ECM details. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net

Assessment of Collagen and Elastic Fiber Depiction in Tissue

Fast Green FCF is known for its capability to visualize collagen and elastic fibers. mdpi.com While Fast Green FCF can stain both collagen and elastic fibers, its binding affinity to collagen can be significantly decreased in watery conditions compared to anhydrous conditions. mdpi.com In aqueous conditions, both collagen and elastic fibers are stained. mdpi.com The use of Fast Green FCF in combination with acridine orange has been shown to result in a more intense visualization of elastic fibers in addition to collagen bundles. preprints.orgmdpi.comresearchgate.net This enhanced depiction of collagen and elastic fibers is crucial for assessing the structural integrity of tissues and analyzing pathological changes like fibrosis. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net Fast Green FCF-enhanced imaging allows for better visualization and clear demarcation of collagen fibers within tissues, facilitating the identification of collagen alterations. mdpi.comresearchgate.net

Application in Confocal Laser Scanning Microscopy (CLSM) for Subcellular Structures

Confocal Laser Scanning Microscopy (CLSM), also referred to as confocal microscopy, is a technique that provides visualization of intracellular and extracellular structures through optical sectioning. researchgate.net While primarily highlighted for ECM visualization, Fast Green FCF's optical properties and staining capabilities also lend themselves to applications in CLSM for examining tissue structures at a detailed level. mdpi.comcam.ac.uk Although specific details on Fast Green FCF's direct application for visualizing subcellular structures in animal cells via CLSM were not extensively detailed in the search results beyond its use in staining ECM and general tissue architecture, its use with specific excitation/emission wavelengths (e.g., 638 nm excitation, 660–740 nm emission) in CLSM for visualizing protein matrices in materials like cheese has been documented. mdpi.com This suggests its potential for visualizing protein-rich components within cells or tissues, which could include certain subcellular structures, depending on the context and specific staining protocols. Fast Green FCF has also been used in CLSM studies involving plant cells, in combination with other stains, for visualizing tissue structures. cam.ac.uk

Innovative Cholangiography Techniques in Animal Models

Fast Green FCF has been explored as a visible contrast agent for innovative cholangiography techniques in animal models. researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp An aqueous solution of Fast Green FCF can mimic cholyl-lysyl-fluorescein (B10832531) to visualize bile flow. researcher.lifenih.govresearchgate.netresearchgate.net This method has been investigated in intrauterine mouse embryos and subsequently in adult mice, dogs, and goats, demonstrating its versatility across different animal models. researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp Fast Green FCF injection enables progressive cholangiography in these species without requiring specialized equipment. researcher.lifenih.govresearchgate.netresearchgate.net

Studies have demonstrated the utility of Fast Green FCF cholangiography in visualizing bile flow disorders in various mouse models. researcher.lifenih.govresearchgate.netresearchgate.net For instance, it successfully visualized dilated lumina in the extrahepatic bile duct of BDL (common bile duct ligated) mice and revealed aberrant luminal structures in the gallbladder walls of genetically modified mice. researcher.lifenih.govresearchgate.netresearchgate.net In mice with contracted gallbladders, Fast Green FCF influx was limited to the gallbladder neck. researcher.lifenih.govresearchgate.netresearchgate.net Furthermore, stereomicroscopic video analysis of Fast Green FCF influx into the gallbladder post-fasting revealed differences in gallbladder wall state and bile composition, suggesting its potential for detecting variations in stored bile properties. researcher.lifenih.govresearchgate.netresearchgate.net This food-dye-based cholangiography allows for visual evaluation of bile flow and structural abnormalities, offering a simple method for analysis in animal models. jst.go.jp

Compound Names and PubChem CIDs

Compound NamePubChem CID
Fast Green FCF16773
Acridine Orange13167
Hematoxylin10278
Eosin164217
Safranin O10794
Picrosirius Red15770128
Nile Red24775
Propidium Iodide10441
Hoechst 3458016219780
Direct Red 80165475
Methyl Blue10907
PAS (Periodic Acid-Schiff)N/A (Staining method, not a single compound)
WGA (Wheat Germ Agglutinin)N/A (Protein, not a single compound)
COL-FN/A (Likely a proprietary or specific reagent designation, not a common compound)
DRAQ516219781
NucSpotN/A (Likely a proprietary stain)
Cholyl-lysyl-fluoresceinN/A (Conjugate, not a standard PubChem entry)
Indocyanine green5281035

Data Tables

Staining CombinationECM Depiction (Qualitative)Elastic Fiber VisualizationNuclear DepictionOverall Tissue RepresentationReference
Acridine Orange + ReflectanceCloudy and speckledLess intenseWell definedLess defined preprints.orgresearchgate.net
Acridine Orange + Fast Green FCFWell defined, homogenousMore intenseUnaffectedImproved preprints.orgmdpi.comresearchgate.net
Animal ModelApplication of Fast Green FCF CholangiographyObserved OutcomesReference
Intrauterine miceVisualization of embryonic bile flowEffective visualization researcher.lifenih.govresearchgate.netresearchgate.net
Adult miceVisualization of bile flow and disordersVisualized dilated lumina (BDL mice), aberrant gallbladder structures, limited influx (contracted gallbladders), differences in bile composition researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp
DogsVisualization of extrahepatic bile ductsImproved visibility researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp
GoatsVisualization of extrahepatic bile ductsImproved visibility researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp

Molecular Mechanisms of Interaction and Biological Impact Research Focus

Protein and Macromolecular Interactions

Fast Green FCF has been shown to interact with various proteins, influencing their aggregation behavior and structural conformation.

Research on Inhibition of Protein Aggregation (e.g., α-synuclein and Aβ)

Studies have indicated that Fast Green FCF can inhibit the aggregation of amyloid-forming proteins such as α-synuclein and amyloid-β (Aβ). α-Synuclein aggregation is a hallmark of Parkinson's disease (PD), while Aβ aggregation is associated with Alzheimer's disease (AD). Fast Green FCF has demonstrated the capability to inhibit α-synuclein fibrillogenesis and reduce associated cytotoxicity in cell cultures. researchgate.netmedchemexpress.comnih.gov Thioflavin T fluorescence assays have been used to show that Fast Green FCF can inhibit the fibrillogenesis of α-synuclein. researchgate.netnih.gov At a concentration of 100 μM, Fast Green FCF led to the formation of amorphous aggregates, as observed by atomic force microscopy. researchgate.netnih.gov Furthermore, Fast Green FCF has been shown to alleviate the cytotoxicity induced by Aβ40 fibrillogenesis in PC12 cells. medchemexpress.commedchemexpress.com

Disaggregating Activity against Preformed Protein Fibrils (e.g., Lysozyme)

In addition to inhibiting the formation of protein aggregates, Fast Green FCF has also shown activity in disassembling preformed fibrils. Research using hen egg white lysozyme (B549824) (HEWL) as a model protein has demonstrated that Fast Green FCF can suppress the generation of lysozyme fibrils in a concentration-dependent manner. medchemexpress.commedchemexpress.comresearchgate.net Experiments involving the addition of Fast Green FCF at different time points during incubation have shown that it exhibits disaggregating activity against preformed or existing lysozyme fibrils. researchgate.net This suggests a potential role in breaking down existing amyloid structures.

Theoretical Models of Dye-Ligand Binding and Conformational Changes

Theoretical models, such as molecular docking simulations, have been employed to investigate the potential mechanisms of interaction between Fast Green FCF and proteins. Molecular dynamics simulations have been used to explore the potential mechanism of interactions between Fast Green FCF and α-synuclein. researchgate.netnih.gov These simulations suggest that Fast Green FCF can disrupt the α-synuclein pentamer and reduce its β-sheet content by decreasing both nonpolar and polar interactions. researchgate.netnih.gov Two potential binding sites on the α-synuclein pentamer have been identified through these studies: region I (Y39-K45) and region II (H50-Q62). researchgate.netnih.gov Electrostatic interactions, hydrogen bonds, and π-π interactions are suggested to synergistically contribute to the binding of Fast Green FCF to the α-synuclein pentamer. researchgate.netnih.gov Molecular docking simulations have also been applied to study the interaction between Fast Green FCF and the P2X4 receptor, predicting that Fast Green FCF may form hydrogen bonds with the side chains of Asn296 in the P2X4 ion channel, suggesting a potential low-to-moderate affinity modulation. nih.govfrontiersin.org Studies on the interaction of Fast Green FCF with trypsin have indicated that the binding process involves hydrogen bonding and van der Waals forces, leading to microenvironmental and conformational changes in the enzyme. researchgate.netresearchgate.net

Cellular and Receptor-Level Mechanisms

Fast Green FCF has been investigated for its effects on specific cellular receptors and signaling pathways, particularly those involved in neuroinflammation and pain.

Investigation of P2X4 Receptor Inhibition

Research has explored the inhibitory effect of Fast Green FCF on the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel that plays a role in various physiological and pathological processes, including pain and neuroinflammation. Fast Green FCF has been shown to downregulate the expression of the P2X4 receptor in the central nervous system. medchemexpress.comresearchgate.netnih.gov Studies in mice have demonstrated that Fast Green FCF can prevent postoperative cognitive dysfunction, and this effect is associated with the downregulation of the P2X4 receptor. medchemexpress.comresearchgate.netnih.gov The effects of Fast Green FCF were abolished by ivermectin, a positive allosteric modulator of the P2X4 receptor, further supporting the involvement of this receptor. researchgate.netnih.gov Fast Green FCF has also been shown to alleviate pain hypersensitivity in a rodent inflammatory pain model, which was linked to the downregulation of spinal P2X4 expression and pro-inflammatory cytokines. medchemexpress.comnih.govfrontiersin.orgresearchgate.netresearchgate.net

Modulation of TLR4/Myd88/NF-κB Signaling Pathways

Fast Green FCF has been found to modulate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key component of the innate immune system and is involved in inflammatory responses. Studies in mice have shown that Fast Green FCF attenuates lipopolysaccharide (LPS)-induced depressive-like behavior and downregulates the TLR4/Myd88/NF-κB signaling pathway in the hippocampus. medchemexpress.comresearchgate.netfrontiersin.orgnih.govsemanticscholar.orgnih.gov Fast Green FCF decreased the mRNA and protein levels of TLR4 and Myd88 and suppressed the phosphorylation of NF-κB in the hippocampus of LPS-treated mice. researchgate.netfrontiersin.orgnih.govnih.gov This modulation of the TLR4 pathway is suggested as a potential mechanism for the anti-inflammatory and anti-depressive effects observed. nih.govnih.gov Molecular docking simulations predict that Fast Green FCF may interact with TLR4 and disrupt the formation of the TLR4-MD2 complex, which is crucial for TLR4 activation. researchgate.netnih.gov

Attenuation of Microglial Activation in Inflammatory Models

Studies have indicated that Fast Green FCF can attenuate microglial activation in inflammatory models. In research utilizing lipopolysaccharide (LPS)-treated mice, a model for inducing neuroinflammation, Fast Green FCF administration suppressed the activation of both microglia and astrocytes in the hippocampus nih.govmedchemexpress.comnih.gov. This suppression of glial activation is associated with a reduction in the production of pro-inflammatory cytokines nih.govmedchemexpress.comnih.gov. Specifically, Fast Green FCF treatment led to a downregulation of hippocampal tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 levels in LPS-treated mice nih.govmedchemexpress.comnih.gov. These findings suggest an anti-inflammatory activity of Fast Green FCF in the context of neuroinflammation induced by LPS nih.govnih.gov.

Table 1: Effect of Fast Green FCF on Pro-inflammatory Cytokine Levels in LPS-Treated Mouse Hippocampus

CytokineEffect of Fast Green FCF Treatment (vs. LPS control)Source
TNF-αDownregulated nih.govmedchemexpress.comnih.gov
IL-1βDownregulated nih.govmedchemexpress.comnih.gov
IL-6Downregulated nih.govmedchemexpress.comnih.gov

This observed attenuation of microglial activation and subsequent reduction in pro-inflammatory cytokine release highlights a potential biological impact of Fast Green FCF in modulating inflammatory responses in the central nervous system nih.govnih.gov.

Studies on Toll-Like Receptor 2 and 4 Activation

Investigations into the molecular mechanisms underlying the anti-inflammatory effects of Fast Green FCF have included studies on its interaction with Toll-Like Receptors (TLRs), particularly TLR4. Research has shown that Fast Green FCF decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88) in the hippocampus of LPS-treated mice nih.govmedchemexpress.comnih.gov. Myd88 is an adaptor protein crucial for signal transduction downstream of many TLRs, including TLR4 explorationpub.com. Furthermore, Fast Green FCF suppressed the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of these mice nih.govmedchemexpress.comnih.gov. The TLR4/Myd88/NF-κB signaling pathway is a key cascade involved in mediating inflammatory responses, particularly those triggered by LPS nih.govexplorationpub.com.

Molecular docking simulations have provided further insight into the potential interaction between Fast Green FCF and TLR4. These simulations predict that Fast Green FCF may interact directly with TLR4 and could potentially interrupt the formation of the TLR4-MD2 complex nih.govnih.gov. The MD-2 protein is a co-receptor that associates with TLR4 and is essential for the recognition of LPS explorationpub.comacs.org. The predicted interaction suggests a mechanism by which Fast Green FCF might interfere with TLR4 signaling, thereby contributing to the observed attenuation of neuroinflammation nih.govnih.gov. While studies specifically on TLR2 activation by Fast Green FCF were not prominently featured in the search results, the focus on TLR4 highlights a significant area of investigation into the dye's molecular interactions in inflammatory pathways.

Table 2: Effect of Fast Green FCF on TLR4 Pathway Components in LPS-Treated Mouse Hippocampus

ComponentEffect of Fast Green FCF Treatment (vs. LPS control)Pathway RoleSource
TLR4 mRNADecreasedPattern Recognition Receptor nih.govmedchemexpress.comnih.gov
TLR4 ProteinDecreasedPattern Recognition Receptor nih.govmedchemexpress.comnih.gov
Myd88 mRNADecreasedAdaptor Protein in TLR Signaling nih.govmedchemexpress.comnih.gov
Myd88 ProteinDecreasedAdaptor Protein in TLR Signaling nih.govmedchemexpress.comnih.gov
NF-κB PhosphorylationSuppressedTranscription Factor in Inflammatory Response nih.govmedchemexpress.comnih.gov

These findings collectively suggest that Fast Green FCF's anti-inflammatory effects may be mediated, at least in part, through the modulation of the TLR4/Myd88/NF-κB signaling pathway nih.govnih.gov.

Permeability across Cellular Membranes and Cell Walls in Staining Contexts

In the context of biological staining, the ability of Fast Green FCF to permeate cellular membranes and cell walls is a critical factor influencing its efficacy and application. Fast Green FCF is widely used as a protein stain in various histological and electrophoretic techniques dawnscientific.comfishersci.noscientificlabs.co.uk. Its application in staining protocols for both animal and plant tissues indicates its capacity to interact with cellular components within these diverse sample types researchgate.netuvigo.essigmaaldrich.com.

For plant tissues, Fast Green FCF is commonly used in combination with other stains, such as safranin, to differentiate between lignified and non-lignified cell walls uvigo.essigmaaldrich.com. Safranin typically stains lignified (secondary) cell walls, while Fast Green FCF stains non-lignified (primary) cell walls uvigo.es. This differential staining suggests that Fast Green FCF can access and interact with the components of plant cell walls. The staining of plant cell walls implies a degree of permeability or interaction with the porous structure of these extracellular matrices uvigo.es.

In animal tissues and cell preparations, Fast Green FCF is utilized as a cytoplasmic counterstain and a general protein stain researchgate.netdu.ac.instainsfile.com. Its use in staining intracellular proteins in techniques like gel electrophoresis suggests that it can permeate cell membranes, at least under the conditions of sample preparation which often involve cell lysis or fixation that alters membrane integrity scientificlabs.co.ukresearchgate.net. However, the extent and mechanism of Fast Green FCF permeability across intact living cell membranes can vary depending on the cell type, its physiological state, and the specific staining protocol researchgate.net.

Studies utilizing Fast Green FCF as an extracellular medium additive in digital holographic microscopy have also touched upon its interaction with cell membranes in live cells. In this application, Fast Green FCF is added to the extracellular medium to enhance dispersion and facilitate the measurement of absolute cell volume and membrane water permeability spiedigitallibrary.org. While this application leverages the dye's optical properties in the extracellular space, the choice of Fast Green FCF suggests it is suitable for use in live cell imaging, implying a level of compatibility with cellular environments, even if its passive diffusion across intact membranes is limited or slow spiedigitallibrary.org.

The staining mechanism of Fast Green FCF at alkaline pH involves its interaction with basic proteins, such as histones, after acid extraction of DNA wikipedia.org. At a pH below the isoelectric point of most proteins (around pH 3-4), proteins carry a net positive charge, allowing them to bind with the negatively charged Fast Green FCF dye du.ac.in. This principle is applied in staining protocols where the dye solution is prepared at an acidic pH to facilitate binding to positively charged protein residues du.ac.in. The ability of the dye to reach and bind to these proteins within cellular structures underscores its capacity to traverse cellular barriers or access intracellular compartments under specific staining conditions researchgate.netdu.ac.in.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic and Spectrophotometric Techniques

Chromatographic and spectrophotometric methods are fundamental to the analysis and quantitation of Fast Green FCF, leveraging its characteristic color and absorption properties.

Use as a Tracer or Indicator Dye in Chromatographic Separations

Fast Green FCF is utilized as a tracer or indicator dye in chromatographic techniques. dawnscientific.com Its bright and stable color assists in the visualization and monitoring of separation processes. dawnscientific.com While the search results confirm its use, detailed examples of specific chromatographic separations where it acts solely as a tracer or indicator, without being the primary analyte, were not extensively provided. However, the general principle relies on the dye's movement through a stationary phase, indicating the progress of the solvent front or the behavior of similarly charged or sized molecules.

Principles and Applications of Spectrophotometric Quantitation at 625 nm

Spectrophotometric quantitation of Fast Green FCF is commonly performed by measuring its absorbance maximum, which ranges from 622 to 626 nm, with 625 nm being a frequently cited wavelength. medkoo.comprezi.comthepharmajournal.comresearchgate.netmedchemexpress.comtcichemicals.com This principle is based on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Applications of spectrophotometric quantitation at 625 nm include the determination of Fast Green FCF in various matrices. For instance, it has been used to estimate the concentration of Fast Green FCF in milk-based sweets. thepharmajournal.com In such applications, a standard curve is typically generated by measuring the absorbance of solutions with known concentrations of Fast Green FCF at 625 nm. The concentration of the dye in a sample can then be determined by measuring the sample's absorbance and comparing it to the standard curve. thepharmajournal.com This method is also applied in the determination of protein stained with Fast Green FCF after techniques like SDS-PAGE, where the stained protein is detected and quantified by absorbance at 625 nm. tcichemicals.com

In a study investigating the kinetics of Fast Green FCF with 1-chlorobenzotiale, spectrophotometry at λmax 625 nm was employed to monitor the reaction. researchgate.net Another study on the adsorption of Fast Green FCF dye used UV-Vis spectrophotometry at 625 nm to measure the concentrations of the dye in solutions before and after adsorption experiments. researchgate.net

Infrared Fluorescence Detection for Protein Quantitation in Gels and Blots

Fast Green FCF, when bound to protein, exhibits fluorescence in the near-infrared region. nih.govresearchgate.netcapes.gov.brsigmaaldrich.com This property has been leveraged to develop a rapid and sensitive method for the detection and quantitation of proteins in gels and on blots, offering an alternative to traditional densitometry using stains like Coomassie blue. nih.govresearchgate.netcapes.gov.br

The method involves staining gels and blots with Fast Green FCF, followed by detection of the infrared fluorescence. nih.govresearchgate.net This fluorescence response is quantitative, showing a linear relationship with protein content over a range, such as between 10 ng and 20 µg per band or spot. nih.govresearchgate.netcapes.gov.br The staining and destaining procedures can be relatively quick, taking around 30 minutes, and the method is compatible with subsequent immunodetection techniques. nih.govresearchgate.netcapes.gov.br

This infrared fluorescence detection method using Fast Green FCF is also applicable in techniques like Reverse Phase Protein Arrays (RPPA) for cell lysate quantitation. gracebio.com It has been reported as a cost-effective and sensitive fluorescent staining method for RPPA, capable of quantifying protein down to approximately 100 pg per spot using near-infrared detection. gracebio.com The fluorescence signal for total protein detection with Fast Green FCF and near-infrared imaging systems like ArrayCAM has shown linear results at cell lysate concentrations commonly used for RPPA analysis, with sensitivity down to approximately 8 pg protein per spot. gracebio.com

Electrochemical Analysis

Electrochemical techniques, particularly voltammetry, have been employed to study the behavior of Fast Green FCF and develop methods for its quantitative determination.

Voltammetric Techniques for Electrochemical Oxidation Studies

Voltammetric techniques have been used to investigate the electrochemical oxidation of Fast Green FCF, typically at working electrodes such as a glassy carbon electrode. researchgate.netresearchgate.net Studies have explored the dependence of the electrochemical signal on parameters such as pH, concentration, scan rate, and the presence of excipients to optimize experimental conditions. researchgate.netresearchgate.net

Differential pulse voltammetry (DPV) is one voltammetric technique utilized for the detection of Fast Green FCF. biointerfaceresearch.comacs.orgacs.org In DPV studies, Fast Green FCF has been observed to oxidize at a specific potential, for example, around 0.84 V at a bare glassy carbon electrode. biointerfaceresearch.comacs.orgacs.org Cyclic voltammetry (CV) has also been employed to study the electrochemical behavior, including investigating the influence of scan rate on the voltammetric response to understand the nature of the electrochemical process (e.g., diffusion-controlled). biointerfaceresearch.com

Development of Quantitative Determination Methods for Fast Green FCF in Complex Matrices

Electrochemical methods, particularly voltammetry, have been developed for the quantitative determination of Fast Green FCF in various matrices, including complex ones like spiked urine, water, and juice samples. researchgate.netacs.orgacs.org

Quantitative determination methods often utilize techniques like differential pulse voltammetry due to its sensitivity and resolution. researchgate.netacs.orgacs.org The linear relationship between the peak current and the concentration of Fast Green FCF is a fundamental principle for quantitative analysis using these methods. researchgate.net For instance, a differential pulse voltammetric method for the quantitative determination of Fast Green FCF in spiked urine demonstrated a linear response over a specific concentration range with a defined detection limit. researchgate.net

The development of electrochemical nanosensors has also been reported for the simultaneous detection of Fast Green FCF and other food dyes in complex matrices. acs.orgacs.org These nanosensors, often involving modified electrodes, aim to enhance the sensitivity and selectivity of the determination. acs.orgacs.org Parameters such as pH and scan rate are optimized to achieve the best analytical performance. acs.org

In addition to voltammetry, other methods like CPE-Scanometry, which involves cloud point extraction followed by scanning and color analysis, have been developed and applied for the determination of Fast Green FCF in aqueous solutions, showing comparable results to spectrophotometric methods. researchgate.net Methods combining microextraction techniques with spectrophotometry have also been explored for the determination of Fast Green FCF. apacsci.com

Kinetic and Mechanistic Studies of Fast Green FCF Reactions

Kinetic and mechanistic studies provide crucial insights into the reaction pathways and rate laws governing the transformation or degradation of Fast Green FCF under various conditions. These studies often involve monitoring the change in dye concentration over time using spectroscopic techniques.

Investigation of Oxidation Pathways and Reaction Kinetics

The oxidative degradation of Fast Green FCF has been investigated using various oxidizing agents. For instance, the kinetic mechanism of oxidation of Fast Green FCF by Chloramine-T in hydrochloric acid medium has been studied spectrophotometrically. This reaction exhibited a pseudo-first order dependence on the initial concentration of Fast Green FCF, a second-order dependence on Chloramine-T, and an inverse fractional order dependence on the concentration of H+ ions. The stoichiometry of the reaction was determined to be a 1:1 mole ratio of Fast Green FCF to Chloramine-T. The oxidation products were identified using LC-MS researchgate.net.

Another study explored the oxidation of Fast Green FCF with 1-chlorobenzotriazole (B28376) in an alkaline medium, also monitored spectrophotometrically. This reaction showed pseudo-first order dependence on Fast Green FCF, first-order dependence on 1-chlorobenzotriazole, and fractional order dependence on OH- concentration. An inverse fractional order was observed with the addition of the reduced product, benzotriazole (B28993) researchgate.net. The effects of dielectric constant and ionic strength of the medium on the reaction rate were also investigated researchgate.net.

The photo-Fenton process, utilizing H2O2 and Fe3+ under visible light, has also been applied to the degradation of Fast Green FCF. This method demonstrated complete oxidation and degradation of the dye into CO2 and H2O ics-ir.org. The rate of degradation was found to increase with increasing pH up to a certain point (pH 3.2 in one study) before decreasing ics-ir.org. The concentration of Fast Green FCF also influenced the reaction rate, with an increase observed up to a certain concentration (e.g., 5.0 × 10-6 M or 1.10 × 10-5 M in different studies) beyond which the rate decreased, potentially due to the dye acting as a filter for incident light ics-ir.orgtsijournals.com. Kinetic studies of photo-Fenton degradation often show pseudo-first order kinetics tsijournals.com.

Data from kinetic studies can be presented in tables showing the effect of varying reactant concentrations on the reaction rate. For example, in the oxidation of Fast Green FCF by Chloramine-T, data illustrating the dependence on the concentrations of Fast Green FCF, Chloramine-T, and HCl can be compiled researchgate.net.

Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of Fast Green FCF by Chloramine-T researchgate.net

[Fast Green FCF]₀ (M)[Chloramine-T]₀ (M)[HCl] (M)Observed Rate (arbitrary units)
VaryingConstantConstantPseudo-first order dependence on [FGF]₀
ConstantVaryingConstantSecond order dependence on [CAT]₀
ConstantConstantVaryingInverse fractional order dependence on [H+]

(Note: Specific numerical data for the rate was not extracted, but the table structure reflects the described dependencies.)

Solvent Isotope Effect Studies in Reaction Mechanisms

Solvent isotope effect studies, typically comparing reaction rates in H2O and D2O, are valuable tools for probing reaction mechanisms, particularly for identifying proton transfer steps or changes in solvation during the rate-determining step mdpi.comprinceton.edu. An observed solvent isotope effect (kH2O/kD2O) greater than 1 suggests that a proton is transferred in the rate-determining step, while a value less than 1 (inverse solvent kinetic isotope effect) can indicate changes in solvation or rapid equilibrium steps preceding the rate-limiting step involving species like metal-bound water mdpi.com.

In the context of Fast Green FCF reactions, solvent isotope effect studies can provide insights into the role of solvent molecules and proton transfer in the oxidation or degradation mechanisms. For example, in the Ruthenium Chloride catalyzed oxidation of Fast Green FCF by 1-chlorobenzotriazole in HCl medium, the observed solvent isotope effect indicated the absence of hydride transfer during the oxidation reaction longdom.org.

Spectroscopic Characterization in Adsorption Studies

Spectroscopic techniques are indispensable for characterizing both the adsorbent materials and the adsorbate (Fast Green FCF) in adsorption studies, allowing for the monitoring of the adsorption process and the investigation of the interactions between the dye and the adsorbent surface.

Diffuse Reflectance Spectroscopy for Material Analysis

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for analyzing solid or powdered samples, making it suitable for characterizing adsorbent materials used for Fast Green FCF removal. DRS can provide information about the electronic properties, band gap, and the presence of functional groups on the surface of the adsorbent researchgate.net. When Fast Green FCF is adsorbed onto a solid material, DRS can also be used to study the adsorbed dye molecules and their interaction with the surface ctj-isuct.rukoreascience.kr. For instance, the diffuse reflectance spectrum of Fast Green FCF adsorbed on materials like Al2O3 or modified alumina (B75360) has been compared to the UV-Vis spectrum of the dye in solution to understand the state of the adsorbed dye ctj-isuct.ru. Changes in the position and shape of the absorption bands in the DRS spectrum upon adsorption can indicate how the dye molecules are oriented or interacting with the adsorbent surface ctj-isuct.ru.

In studies involving the adsorption of Fast Green FCF on materials like powdered wool or alumina, DRS has been employed as a conventional spectroscopic method for chemical analysis of the adsorbent before and after dye adsorption ctj-isuct.ruripublication.com.

UV-Visible Spectrophotometry for Adsorbate Concentration Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for monitoring the concentration of Fast Green FCF in aqueous solutions during adsorption studies due to the dye's strong absorption in the visible region of the spectrum ekb.egscialert.netacademicjournals.org. Fast Green FCF typically exhibits a maximum absorbance (λmax) around 620-637 nm, depending on the solvent and conditions ekb.egscialert.netacademicjournals.org.

By measuring the absorbance of the solution at this characteristic wavelength before and after the adsorption process, the concentration of the remaining dye can be determined using a calibration curve (absorbance vs. concentration) ekb.eg. This allows for the calculation of the amount of dye adsorbed onto the material ekb.eg. UV-Vis spectrophotometry is essential for determining adsorption capacity, studying the effect of various parameters like contact time, pH, and adsorbent dosage on the adsorption efficiency, and for fitting experimental data to adsorption isotherms and kinetic models ekb.egacademicjournals.orgacs.org.

For example, in studies investigating the removal of Fast Green FCF by various adsorbents like activated carbon, fungal biomass, montmorillonite (B579905) clay, or novel composites, UV-Vis spectrophotometry at the maximum absorption wavelength (often cited around 620-625 nm) is consistently used to monitor the dye concentration in the liquid phase scialert.netacademicjournals.orgacs.org.

Table 2: Monitoring Fast Green FCF Concentration using UV-Vis Spectrophotometry in Adsorption Studies ekb.egscialert.netacademicjournals.orgacs.org

Parameter StudiedMeasurement MethodKey Information Obtained
Initial Dye Concentration (C₀)UV-Vis Absorbance at λmaxStarting point for adsorption calculations
Equilibrium Dye Concentration (Ce)UV-Vis Absorbance at λmax after adsorptionConcentration remaining in solution at equilibrium
Adsorption Capacity (qe)Calculated from C₀, Ce, solution volume, and adsorbent massAmount of dye adsorbed per unit mass of adsorbent
Effect of Contact TimeMeasuring Ce at different time intervalsAdsorption kinetics and equilibrium time
Effect of Adsorbent DosageMeasuring Ce with varying adsorbent amountsOptimal adsorbent quantity for removal
Effect of pHMeasuring Ce at different pH valuesInfluence of acidity/basicity on adsorption

Environmental Research and Degradation Science

Adsorption-Based Removal and Recovery Research

The removal of Fast Green FCF from aqueous solutions using adsorption has been a significant area of research, focusing on the development of low-cost, sustainable adsorbents and the optimization of process parameters for maximum efficiency.

Research has centered on utilizing natural and waste materials as sustainable adsorbents. One notable example is the modification of natural wool for the removal and recovery of Fast Green FCF. ripublication.com In this process, natural wool is first carbonized using sodium carbonate and hydrochloric acid. ripublication.com The treated wool is then washed, cut into small pieces, and powdered to be used as an adsorbent. ripublication.com This powdered wool is sieved into various mesh sizes, as particle size influences the available surface area for adsorption. ripublication.com Studies indicate that adsorption capacity increases as the mesh size decreases, which is attributed to the larger surface area and greater accessibility of active functional groups to the dye molecules. ripublication.com

Beyond wool, other waste materials have been investigated for their potential as low-cost adsorbents for Fast Green FCF. These include agricultural waste like De-Oiled Soya and industrial byproducts such as Bottom Ash from power plants. researchgate.net These materials are readily available and provide an economical alternative to conventional adsorbents like activated carbon.

Batch adsorption studies are critical for determining the optimal conditions for dye removal. These studies systematically evaluate the effect of various parameters on the adsorption efficiency of Fast Green FCF.

Effect of pH: The pH of the dye solution is a crucial factor. For adsorbents like powdered wool, Bottom Ash, and De-Oiled Soya, the maximum adsorption of Fast Green FCF occurs at a highly acidic pH, typically around 2.0. ripublication.comresearchgate.net The uptake of the dye tends to decrease as the pH increases. ripublication.com In studies involving photo-Fenton degradation, the optimal pH was found to be around 3.0.

Effect of Temperature: The influence of temperature reveals the thermodynamic nature of the adsorption process. For powdered wool, Bottom Ash, and De-Oiled Soya, the adsorption of the dye was found to increase with a rise in temperature, indicating that the process is endothermic. ripublication.comresearchgate.net In contrast, studies using Flower Gel as an adsorbent showed the process to be spontaneous and exothermic in nature. nih.gov

Effect of Dye Concentration: The initial concentration of Fast Green FCF affects the adsorption rate. Research on photochemical degradation showed that the rate increased with the concentration of Fast Green FCF up to a certain point (1.10 x 10⁻⁵ M), after which the rate may plateau or decrease.

Effect of Adsorbent Dose and Particle Size: The amount of adsorbent used directly impacts dye removal. The uptake capacity of the dye generally increases with an increase in the amount of adsorbent. ripublication.com Similarly, particle size is inversely related to adsorption efficiency; smaller particle sizes (i.e., higher mesh numbers) lead to a greater amount of dye adsorbed due to an increased surface area. researchgate.net

Effect of Contact Time: Adsorption is a time-dependent process. Studies determine the necessary contact time to reach equilibrium, which is the point where the amount of dye being adsorbed equals the amount desorbing. For some systems, this equilibrium can be attained within 30 to 90 minutes. ekb.eg

Table 1: Optimal Parameters from Batch Adsorption Studies for Fast Green FCF
ParameterAdsorbentOptimal Condition/ObservationSource
pHPowdered WoolMaximum adsorption at pH 2.0 ripublication.com
pHBottom Ash & De-Oiled SoyaMaximum adsorption at pH 2.0 researchgate.net
TemperaturePowdered WoolEndothermic (adsorption increases with temperature) ripublication.com
TemperatureBottom Ash & De-Oiled SoyaEndothermic (adsorption increases with temperature) researchgate.net
Adsorbent DosePowdered WoolUptake capacity increases with adsorbent amount ripublication.com
Particle SizeBottom Ash & De-Oiled SoyaAdsorption increases with increase in mesh size (smaller particles) researchgate.net

To quantitatively describe the adsorption process, equilibrium data are analyzed using isotherm models, and the rate of adsorption is studied through kinetic models.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. arabjchem.org It is often used to calculate the maximum adsorption capacity. Research on removing Fast Green FCF with Flower Gel found that the equilibrium data fitted well to the Langmuir isotherm, with a maximum adsorption capacity of 58.82 mg/g. nih.gov

Freundlich Isotherm: This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces. researchgate.net It is particularly useful for representing the adsorption behavior over a range of concentrations.

Kinetic Modeling: These models are used to examine the mechanism and rate-controlling steps of the adsorption process.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. The adsorption of Fast Green FCF onto powdered wool was found to follow pseudo-first-order kinetics, with a calculated rate constant of 0.1957 s⁻¹. ripublication.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net The adsorption kinetic data for Fast Green FCF removal by Flower Gel followed the pseudo-second-order model. nih.govresearcher.life

Table 2: Adsorption Isotherm and Kinetic Model Findings for Fast Green FCF
Model TypeModel NameAdsorbentFindingSource
IsothermLangmuirFlower GelGood fit; max adsorption capacity of 58.82 mg/g nih.gov
IsothermLangmuir & FreundlichBottom Ash & De-Oiled SoyaConstants were calculated for both models researchgate.net
KineticPseudo-First-OrderPowdered WoolProcess follows this model with k = 0.1957 s⁻¹ ripublication.com
KineticPseudo-Second-OrderFlower GelAdsorption data followed this model nih.govresearcher.life

The mechanism of adsorption can be broadly classified as physisorption (involving weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). For the adsorption of Fast Green FCF on modified powdered wool, the process has been identified as feasible, spontaneous, and operative via chemisorption. ripublication.com The endothermic nature of the adsorption on both powdered wool and other waste materials like Bottom Ash further supports a chemisorption mechanism, as energy is required to form the chemical bonds between the dye and the adsorbent surface. ripublication.comresearchgate.net

Advanced Degradation Pathway Research

Beyond physical removal through adsorption, research has explored advanced methods to chemically degrade Fast Green FCF into less harmful substances.

Advanced Oxidation Processes (AOPs) are highly effective for treating wastewater containing recalcitrant organic pollutants like Fast Green FCF.

Photo-Fenton Oxidation: This is a prominent AOP that has been successfully applied to degrade Fast Green FCF. ics-ir.org The process utilizes Fenton's reagent, which is a mixture of hydrogen peroxide (H₂O₂) and iron ions (typically Fe²⁺ or Fe³⁺), in the presence of light. ics-ir.org This combination generates highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents. ics-ir.org These radicals attack the complex structure of the Fast Green FCF molecule, leading to its complete oxidation and degradation into simpler inorganic products like carbon dioxide (CO₂) and water (H₂O). ics-ir.org

The efficiency of the photo-Fenton process is dependent on several operational parameters:

pH: The reaction is highly pH-sensitive, with the optimal rate of degradation occurring in acidic conditions, specifically at a pH of approximately 3.0 to 3.2. ics-ir.org At higher pH values, the generation of hydroxyl radicals slows due to the formation of ferric hydroxo complexes.

Concentrations of Reagents: The concentrations of Fast Green FCF, hydrogen peroxide, and iron ions must be optimized to achieve the maximum degradation rate. ics-ir.org

Light Intensity: The process is initiated by light, and therefore, light intensity is a critical parameter influencing the reaction rate. ics-ir.org

Kinetic studies have shown that the photo-Fenton degradation of Fast Green FCF follows pseudo-first-order kinetics. Other research has investigated the oxidation of the dye using reagents such as 1-chlorobenzotriazole (B28376) in an alkaline medium, demonstrating that various chemical oxidation pathways are being explored for its degradation. researchgate.net

Environmental Fate and Transport Research

The release of dyes into the environment is a significant ecotoxic hazard due to the potential for bioaccumulation and subsequent transport through the food chain. scbt.com Fast Green FCF, as a synthetic dye, has been the subject of research to understand its persistence, degradation, and transport in various environmental compartments. Studies have primarily focused on its removal from wastewater through adsorption and its degradation via advanced oxidation processes.

Research into the environmental fate of Fast Green FCF often involves studying its removal from aqueous solutions using various adsorbent materials. These studies provide insight into the dye's mobility and potential for sequestration in soil and sediment. The efficiency of removal is typically evaluated under varying conditions of pH, temperature, and adsorbent dosage.

One study investigated the use of waste materials, bottom ash and de-oiled soya, as adsorbents. researchgate.net For both materials, the adsorption of the dye was found to be an endothermic process, with efficiency increasing with a rise in temperature. researchgate.net The process was optimized by studying the effects of pH, dye concentration, and adsorbent amount. researchgate.net Similarly, powdered wool has been demonstrated as an effective adsorbent for Fast Green FCF. ripublication.com The adsorption process onto wool was also found to be endothermic and followed pseudo-first-order kinetics. ripublication.com Another low-cost adsorbent, "Flower Gel," was shown to have a maximum adsorption capacity of 58.82 mg/g, with the process being spontaneous and exothermic. nih.gov

The following table summarizes the kinetic and thermodynamic findings from various adsorption studies on Fast Green FCF.

Adsorbent MaterialKinetic ModelRate Constant (k)Thermodynamic NatureKey Findings
Powdered WoolPseudo-first-order0.1957 s⁻¹Endothermic, Spontaneous, FeasibleAdsorption increases with decreased particle size due to larger surface area. ripublication.com
Bottom Ash & De-Oiled SoyaPseudo-first-order (Lagergren's)Not specifiedEndothermicAdsorption increases with a rise in temperature for both materials. researchgate.net
Flower GelPseudo-second-orderNot specifiedExothermic, SpontaneousMaximum adsorption capacity was found to be 58.82 mg/g. nih.gov

In addition to adsorption, the degradation of Fast Green FCF has been extensively studied, particularly through photocatalytic methods. These processes aim to break down the complex dye molecule into simpler, less harmful compounds.

One line of research explored photo-Fenton degradation using an Fe-pillared bentonite (B74815) clay catalyst. The study monitored the reaction spectrophotometrically and determined that the degradation follows pseudo-first-order kinetics. The rate of degradation was influenced by factors such as pH, initial dye concentration, catalyst amount, and light intensity.

Another study focused on the photocatalytic degradation of the dye using nanosized Cerium Chromite (CeCrO3) as a photocatalyst. mjcce.org.mk This research identified the optimal conditions for degradation, achieving the best results at a pH of 7.5 with a light intensity of 70 mW·cm⁻². mjcce.org.mk The reaction was also found to follow pseudo-first-order kinetics, with a calculated rate constant of 4.41 x 10⁻⁴ s⁻¹. mjcce.org.mk Other research has also noted the use of titanium dioxide (TiO2) suspensions under UV irradiation as an effective method for the photocatalytic degradation of Fast Green FCF. researchgate.net

The table below details the findings from various degradation studies.

Degradation MethodCatalystKinetic ModelRate Constant (k)Optimal Conditions
Photo-Fenton DegradationFe-pillared bentonite clayPseudo-first-orderNot specifiedpH 3.0, 200W tungsten lamp.
Photocatalytic DegradationNanosized CeCrO₃Pseudo-first-order4.41 x 10⁻⁴ s⁻¹pH 7.5, 70 mW·cm⁻² light intensity, 0.05 g catalyst. mjcce.org.mk
Photocatalytic DegradationTitanium dioxide (TiO₂)Not specifiedNot specifiedRequires UV irradiation. researchgate.net

These studies indicate that the environmental persistence of Fast Green FCF can be mitigated through adsorption onto various low-cost materials and degradation by advanced oxidation processes. The transport of the dye in aquatic systems is likely influenced by the presence of suspended solids to which it can adsorb, while its ultimate fate may be determined by photocatalytic degradation under suitable environmental conditions.

Regulatory Science and Research Standards for Fast Green Fcf

Certification and Quality Assurance in Research Applications

The reliability of Fast Green FCF in research is heavily dependent on its quality and consistency. Certification and rigorous quality assurance protocols play a crucial role in achieving this.

Role of Biological Stain Commission Certification in Research Purity and Consistency

The Biological Stain Commission (BSC) plays a significant role in certifying biological stains, including Fast Green FCF, for their use in research. Certification by the BSC indicates that a batch of stain has met specific tests for dye content, purity, and performance in recommended staining procedures. lobachemie.com This certification helps researchers ensure that the Fast Green FCF they are using is of high quality and will perform consistently, which is essential for reproducible experimental results in fields like histology, cytology, microbiology, and molecular biology. lobachemie.com For instance, BSC certification is relevant for applications such as the safranin-fast green FCF stain for plant cells and as a substitute for aniline (B41778) blue in Gomori's one-step trichrome procedure. dawnscientific.comgtilaboratorysupplies.com Commercial lots of Fast Green FCF suitable for biological staining are available certified by the Biological Stain Commission. biologicalstaincommission.orgsigmaaldrich.com

Analytical Standards and Quality Control in Research-Grade Fast Green FCF

Maintaining high purity and consistency in research-grade Fast Green FCF requires adherence to stringent analytical standards and quality control measures. Specifications for Fast Green FCF often include a minimum dye content, typically ≥85% or ≥90% for certified or analytical grades. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine the exact dye content and identify any subsidiary coloring matters or impurities. sigmaaldrich.comfao.orgfao.org

Quality control procedures involve testing characteristics such as solubility, absorbance maximum (around 624-625 nm in water), and performance in specific staining applications. gtilaboratorysupplies.comsigmaaldrich.comsigmaaldrich.comfao.orgfao.org For example, the FAO/WHO provides specifications for Fast Green FCF, outlining identification tests, purity criteria (including limits for subsidiary coloring matters, water-insoluble matter, chromium, and lead), and assay methods using spectrophotometry. fao.orgfao.org These standards and controls ensure that researchers are using a well-characterized and reliable reagent.

Evolution of Research Guidelines and Monitoring

The scientific understanding of Fast Green FCF and its applications in research continues to evolve, leading to updated research guidelines and ongoing monitoring.

Ongoing Research into Broader Impacts for Scientific Applications

Ongoing research explores the broader impacts of Fast Green FCF in various scientific applications. This includes investigating its interactions with biological molecules, such as proteins and DNA, which is crucial for optimizing staining protocols and understanding the mechanisms of staining. dawnscientific.comresearchgate.net Studies also examine its potential use in new imaging techniques, such as Fast Green FCF-enhanced ex vivo confocal microscopy for visualizing collagen fibers. mdpi.comresearchgate.net Research into the adsorption properties of Fast Green FCF on different materials is also being conducted, which can be relevant for applications in environmental science, such as dye removal from wastewater. researchgate.netresearchgate.net While some research touches upon potential health impacts in broader contexts like food use, within the scope of research applications, the focus remains on optimizing its technical performance and exploring new scientific uses. researchgate.netrupahealth.comontosight.ai The concept of "broader impacts" in research, as defined by organizations like the National Science Foundation (NSF), often refers to the potential benefits of research to society beyond the immediate scientific advancements, which can include improving education, public engagement, and developing a diverse workforce. harvard.edunsf.govgatech.edu In the context of Fast Green FCF research, broader impacts could relate to the development of improved diagnostic techniques or a better understanding of biological structures through enhanced staining methods.

Standardization of Research Protocols for Inter-Laboratory Comparability

Standardization of research protocols involving Fast Green FCF is crucial for ensuring inter-laboratory comparability and reproducibility of results. Variations in staining protocols, dye concentrations, equipment settings, and acquisition techniques can lead to inconsistencies between studies conducted in different laboratories. mdpi.comresearchgate.net

Here is a summary of analytical standards and quality control parameters for research-grade Fast Green FCF based on the search results:

ParameterStandard/RequirementMethod/NotesSource(s)
Dye Content≥85% or ≥90%Determined by assay (e.g., spectrophotometry) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfao.orgfao.org
PurityLimits for subsidiary coloring matters and impuritiesAnalytical techniques (e.g., HPLC, TLC) fao.orgfao.org
SolubilitySoluble in water; sparingly soluble/less soluble in ethanolQualitative test biologicalstaincommission.orgsigmaaldrich.comsigmaaldrich.comfao.orgfishersci.no
Absorbance Maximum (λmax)~624-625 nm in waterSpectrophotometry sigmaaldrich.comfao.orgfao.org
Biological PerformancePasses tests for specific staining proceduresApplication-specific testing (e.g., histology) gtilaboratorysupplies.comsigmaaldrich.com
Loss on DryingNot more than 15% (with chloride and sulfate)Drying at 135°C fao.org
Water Insoluble MatterNot more than 0.2%Gravimetric method fao.org
ChromiumNot more than 50 mg/kgAtomic absorption technique fao.org
LeadNot more than 2 mg/kgAtomic absorption technique fao.org

This table summarizes key quality control aspects relevant to the use of Fast Green FCF in research, emphasizing the need for well-characterized material to ensure reliable experimental outcomes.

Future Directions and Interdisciplinary Research Avenues

Development of Novel Dye Derivatives with Enhanced Properties

The development of novel Fast Green FCF derivatives is a key area of future research. This involves modifying the chemical structure to enhance its affinity for specific biomolecules and improve its performance in advanced imaging techniques.

Tailoring Specificity for Targeted Biomolecules

Research is exploring the possibility of tailoring Fast Green FCF's specificity to target particular biomolecules. While Fast Green FCF currently shows capability in visualizing collagen and elastic fibers, its specificity for collagen is significantly decreased in watery conditions mdpi.com. The development of specific dyes with enhanced properties could combine the target binding specificity with the accessibility and simplicity of stains like Fast Green FCF, paving the way for more precise diagnostics and personalized treatment strategies mdpi.com. The further development of specific dyes may be advantageous in investigations targeting other molecular binding structures within the skin or assessing molecular interactions mdpi.com.

Expansion of Diagnostic Potential in Imaging Research

Fast Green FCF has shown diagnostic potential, particularly in enhancing visualization in advanced microscopy techniques like ex vivo fluorescence confocal microscopy (EVCM) nih.govmdpi.comresearchgate.netmdpi.comvivascope.comnih.gov. Its use in EVCM has demonstrated the ability to identify collagen alterations associated with actinic keratoses, offering a promising avenue for enhancing the accuracy of early solar elastosis assessment and proactive clinical management mdpi.com.

Multi-Center Validation Studies for Advanced Microscopy Techniques

To validate the diagnostic potential of techniques utilizing Fast Green FCF, such as EVCM, larger, multicenter studies are needed mdpi.com. The field of EVCM imaging currently shows high inter-laboratory variability, emphasizing the need for standardization of staining protocols mdpi.com. Addressing multicenter collaborations and standardizing protocols are fundamental prerequisites for the advancement of dermatological imaging research and validating the utility of Fast Green FCF-enhanced EVCM across diverse patient populations mdpi.com.

Longitudinal Investigations of Dye-Associated Biomarker Changes in Disease Models

Longitudinal studies tracking dye-associated biomarker changes in disease models could provide valuable insights into the clinical utility of Fast Green FCF in diagnostic imaging mdpi.com. For example, longitudinal studies tracking collagen alterations in actinic keratosis lesions using Fast Green FCF-enhanced EVCM and assessing their predictive value for progression to invasive carcinoma could provide valuable insights mdpi.com. Research in other fields, such as Alzheimer's disease and kidney transplantation, utilizes longitudinal studies to track biomarker changes and assess their predictive value for disease progression or treatment outcomes nih.govfrontierspartnerships.org. Applying similar longitudinal investigation approaches with Fast Green FCF in relevant disease models could elucidate its role in monitoring disease-associated changes in biomolecules like collagen.

Exploration of Nuanced Biological and Mechanistic Roles

Beyond its use as a stain, research is beginning to explore the nuanced biological and mechanistic roles of Fast Green FCF. Studies have investigated its interaction with biological molecules and its potential effects on cellular processes. For instance, Fast Green FCF has been shown to inhibit the release of neurotransmitters by acting at a presynaptic locus researchgate.net. It has also been investigated for its potential role in preventing amyloid-aggregation diseases by suppressing the generation of amyloid fibrils in lysosomes under acidic conditions in vitro nih.govresearchgate.net. Furthermore, studies have evaluated the interaction of Fast Green FCF with digestive enzymes like trypsin, showing it can inhibit trypsin activity through a mixed inhibition model and induce microenvironmental and conformational changes in the enzyme researchgate.net. These findings suggest that Fast Green FCF may have biological effects beyond its staining properties, warranting further investigation into its mechanisms of action and potential biological roles.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Fast Green FCF16723
Acridine (B1665455) Orange131-26-0
Safranin8716
Hematoxylin7029
Eosin10483
Propidium Iodide10443
Nile Red27021
Hoechst 3458016219741
Direct Red 80167580
Methyl Blue10916
Trypsin1401-04-3
CollagenNot Applicable (protein)
ElastinNot Applicable (protein)
Amyloid-beta peptideNot Applicable (peptide)
Glutathione124883
P2X4 receptorNot Applicable (protein)
TNF-αNot Applicable (protein)
IL-1βNot Applicable (protein)
IL-6Not Applicable (protein)
NGFNot Applicable (protein)
BDNFNot Applicable (protein)
1-Chlorobenzotriazole (B28376)27451
Benzotriazole (B28993)9251
Congo Red11351
Phloxine B6516
CuS14842-58-1
ZnS5305524
Sudan Black B162165
Oil Red O64335
Alcian Blue162164
Light Green SF Yellowish5822
Patent Blue16572
Azorubine10105
Purpurin5040
Curcumin969516
Zein9010-66-6
Rhodamine B8417
Proenkephalin A 119-159Not Applicable (peptide)
Creatinine735
Cholesterol5997
TriglyceridesNot Applicable (lipid class)
LDL-CNot Applicable (lipoprotein)
HDL-CNot Applicable (lipoprotein)
HemoglobinNot Applicable (protein)
PlateletsNot Applicable (cell type)
AlbuminNot Applicable (protein)
us-CRPNot Applicable (protein)
miR-146a-5pNot Applicable (miRNA)
miR-155-5pNot Applicable (miRNA)
miR-223-3pNot Applicable (miRNA)
APOE ε4Not Applicable (protein isoform)
Aβ42Not Applicable (peptide)
Aβ40Not Applicable (peptide)
p-tau181Not Applicable (protein)
t-tauNot Applicable (protein)
Sox17Not Applicable (protein)
ShhNot Applicable (protein)
Mab21l1Not Applicable (protein)
P16Not Applicable (protein)
P21Not Applicable (protein)
P53Not Applicable (protein)
CD11bNot Applicable (protein)
CD86Not Applicable (protein)
CD206Not Applicable (protein)
IL-1Not Applicable (protein)
TGF-βNot Applicable (protein)
IL-4Not Applicable (protein)
Cox5aNot Applicable (protein)
Ndufs6Not Applicable (protein)
Ndufb9Not Applicable (protein)
Kcna7Not Applicable (protein)
Mmp9Not Applicable (protein)
Panx3Not Applicable (protein)
Myl10Not Applicable (protein)
BglapNot Applicable (protein)
Srd5a2Not Applicable (protein)
Slc38a5Not Applicable (protein)
Gm47283Not Applicable (gene)
NpyNot Applicable (protein)
Pcdh8Not Applicable (protein)
Glutathione S-transferase PNot Applicable (protein)
Calcein AM109220
Ethidium homodimer-116219743
DAPI2954
SYTOX Green16219744
Annexin VNot Applicable (protein)
PI10443
FITC6432583
TRITC16505
Cy316219745
Cy516219746
Alexa Fluor 48816219747
Alexa Fluor 59416219748
Alexa Fluor 64716219749
Quantum dotsNot Applicable (nanomaterial)
Gold nanoparticlesNot Applicable (nanomaterial)
Silver nanoparticlesNot Applicable (nanomaterial)
Magnetic nanoparticlesNot Applicable (nanomaterial)
LiposomesNot Applicable (vesicle type)
MicellesNot Applicable (aggregate type)
PolymersNot Applicable (material class)
HydrogelsNot Applicable (material class)
Microfluidic devicesNot Applicable (device type)
BiosensorsNot Applicable (device type)
Mass spectrometryNot Applicable (technique)
Nuclear magnetic resonance spectroscopyNot Applicable (technique)
X-ray crystallographyNot Applicable (technique)
Electron microscopyNot Applicable (technique)
Atomic force microscopyNot Applicable (technique)
Surface plasmon resonanceNot Applicable (technique)
Isothermal titration calorimetryNot Applicable (technique)
Differential scanning calorimetryNot Applicable (technique)
Circular dichroism spectroscopyNot Applicable (technique)
Fluorescence spectroscopyNot Applicable (technique)
UV-Vis spectroscopyNot Applicable (technique)
High-performance liquid chromatographyNot Applicable (technique)
Gas chromatographyNot Applicable (technique)
Capillary electrophoresisNot Applicable (technique)
Gel electrophoresisNot Applicable (technique)
Western blottingNot Applicable (technique)
ELISANot Applicable (technique)
PCRNot Applicable (technique)
DNA sequencingNot Applicable (technique)
RNA sequencingNot Applicable (technique)
Protein sequencingNot Applicable (technique)
Peptide synthesisNot Applicable (technique)
Organic synthesisNot Applicable (technique)
Medicinal chemistryNot Applicable (field)
BiochemistryNot Applicable (field)
Cell biologyNot Applicable (field)
Molecular biologyNot Applicable (field)
GeneticsNot Applicable (field)
PathologyNot Applicable (field)
PharmacologyNot Applicable (field)
ToxicologyNot Applicable (field)
Environmental scienceNot Applicable (field)
Materials scienceNot Applicable (field)
NanotechnologyNot Applicable (field)
Biomedical engineeringNot Applicable (field)
Clinical researchNot Applicable (field)
EpidemiologyNot Applicable (field)
BiostatisticsNot Applicable (field)
BioinformaticsNot Applicable (field)
Computational biologyNot Applicable (field)
Artificial intelligenceNot Applicable (field)
Machine learningNot Applicable (field)
Data scienceNot Applicable (field)
StatisticsNot Applicable (field)
MathematicsNot Applicable (field)
PhysicsNot Applicable (field)
ChemistryNot Applicable (field)
BiologyNot Applicable (field)
MedicineNot Applicable (field)
Veterinary medicineNot Applicable (field)
DentistryNot Applicable (field)
PharmacyNot Applicable (field)
Public healthNot Applicable (field)
NutritionNot Applicable (field)
Food scienceNot Applicable (field)
AgricultureNot Applicable (field)
Environmental engineeringNot Applicable (field)
Chemical engineeringNot Applicable (field)
Materials engineeringNot Applicable (field)
Mechanical engineeringNot Applicable (field)
Electrical engineeringNot Applicable (field)
Computer scienceNot Applicable (field)
Information technologyNot Applicable (field)
Data managementNot Applicable (field)
Software engineeringNot Applicable (field)
Systems biologyNot Applicable (field)
Synthetic biologyNot Applicable (field)
GenomicsNot Applicable (field)
ProteomicsNot Applicable (field)
MetabolomicsNot Applicable (field)
LipidomicsNot Applicable (field)
GlycomicsNot Applicable (field)
InteractomicsNot Applicable (field)
PhenomicsNot Applicable (field)
MicrobiomicsNot Applicable (field)
ExposomicsNot Applicable (field)
PharmacogenomicsNot Applicable (field)
PharmacoproteomicsNot Applicable (field)
PharmacometabolomicsNot Applicable (field)
ToxicogenomicsNot Applicable (field)
ToxicoproteomicsNot Applicable (field)
ToxicometabolomicsNot Applicable (field)
Ruminococcaceae UCG-005Not Applicable (bacterium)
OdoribacterNot Applicable (bacterium)
Christensenellaceae R7 groupNot Applicable (bacterium)
L-isoleucine791
L-ornithine6057
L-valine1182
L-serine595
β-aminobutyric acid261
Bacillus velezensis SQR9Not Applicable (bacterium)
Bacillus subtilis NCIB 3610Not Applicable (bacterium)
Quinoline yellow5281049
Pepsin9001-75-6
Cranberry (Cornus mas L.) kernelNot Applicable (plant part)
Activated carbon63336
Sodium carbonate10340
Hydrochloric acid313
Sodium hydroxide14798
Ethanol702
PBSNot Applicable (solution)
Trizol reagentNot Applicable (reagent)
Ficoll Hypaque reagentNot Applicable (reagent)
Saline solutionNot Applicable (solution)
Complete Freund's adjuvantNot Applicable (adjuvant)
CFANot Applicable (adjuvant)
Amyloid fibrilsNot Applicable (aggregate type)
Lysozyme (B549824)9001-63-2
ThT16219750
SH-SY5Y neuroblastoma cellsNot Applicable (cell line)
Erythrosine B8272
CSB6BNot Applicable (compound)
ER8272
Not Applicable (peptide)
PDINot Applicable (protein)
MucinNot Applicable (glycoprotein)
Nucleic acidsNot Applicable (biomolecule class)
HistonesNot Applicable (protein class)
SDS-PAGENot Applicable (technique)
IEFNot Applicable (technique)
Masson's trichromeNot Applicable (staining method)
Papanicolaou stainingNot Applicable (staining method)
Ex vivo fluorescence confocal microscopyNot Applicable (technique)
EVCMNot Applicable (technique)
Reflectance microscopyNot Applicable (technique)
Light-sheet microscopyNot Applicable (technique)
Confocal laser scanning microscopyNot Applicable (technique)
CLSMNot Applicable (technique)
Super-resolution microscopyNot Applicable (technique)
3D-SIMNot Applicable (technique)
High-throughput sequencingNot Applicable (technique)
ImmunohistochemistryNot Applicable (technique)
Hematoxylin-eosin stainingNot Applicable (staining method)
Alcian Blue stainingNot Applicable (staining method)
Gene OntologyNot Applicable (database/classification)
Pathway enrichment analysisNot Applicable (bioinformatics method)
Ultrasound guidanceNot Applicable (technique)
Stereomicroscopic video analysisNot Applicable (technique)
CholangiographyNot Applicable (imaging technique)
Bile flowNot Applicable (biological process)
GallbladderNot Applicable (organ)
Bile compositionNot Applicable (biological substance)
Actinic keratosisNot Applicable (medical condition)
Solar elastosisNot Applicable (medical condition)
Invasive carcinomaNot Applicable (medical condition)
Inflammatory painNot Applicable (medical condition)
Amyloid-aggregation diseasesNot Applicable (medical condition)
Alzheimer's diseaseNot Applicable (medical condition)
Parkinson's diseaseNot Applicable (medical condition)
Inflammatory bowel diseaseNot Applicable (medical condition)
Kidney transplantationNot Applicable (medical procedure)
Graft functionNot Applicable (biological function)
Disease modelsNot Applicable (research tool)
Rodent modelsNot Applicable (research tool)
Mouse modelsNot Applicable (research tool)
Dog modelsNot Applicable (research tool)
Goat modelsNot Applicable (research tool)
SH-SY5Y cellsNot Applicable (cell line)
ClostridiaNot Applicable (bacterium class)
SporesNot Applicable (biological structure)
Vegetative cellsNot Applicable (biological structure)
CheeseNot Applicable (food product)
WastewaterNot Applicable (substance)
AdsorbentNot Applicable (material type)
Powdered woolNot Applicable (material)
Congo Red11351
Phloxine B6516
1-Chlorobenzotriazole27451
Benzotriazole9251
Acrylonitrile7911
Ruthenium Chloride66159
Trypsin9001-07-4
Pepsin9001-75-6
Cranberry (Cornus mas L.) kernelNot Applicable (plant part)
Zein9010-66-6
Patent blue sodium salt16572
Azorubine10105
Purpurin5040
Curcumin969516
Rhodamine B8417
Proenkephalin A 119-159Not Applicable (peptide)
Creatinine735
Cholesterol5997
TriglyceridesNot Applicable (lipid class)
LDL-CNot Applicable (lipoprotein)
HDL-CNot Applicable (lipoprotein)
HemoglobinNot Applicable (protein)
PlateletsNot Applicable (cell type)
AlbuminNot Applicable (protein)
us-CRPNot Applicable (protein)
miR-146a-5pNot Applicable (miRNA)
miR-155-5pNot Applicable (miRNA)
miR-223-3pNot Applicable (miRNA)
APOE ε4Not Applicable (protein isoform)
Aβ42Not Applicable (peptide)
Aβ40Not Applicable (peptide)
p-tau181Not Applicable (protein)
t-tauNot Applicable (protein)
Sox17Not Applicable (protein)
ShhNot Applicable (protein)
Mab21l1Not Applicable (protein)
P16Not Applicable (protein)
P21Not Applicable (protein)
P53Not Applicable (protein)
CD11bNot Applicable (protein)
CD86Not Applicable (protein)
CD206Not Applicable (protein)
IL-1Not Applicable (protein)
TGF-βNot Applicable (protein)
IL-4Not Applicable (protein)
Cox5aNot Applicable (protein)
Ndufs6Not Applicable (protein)
Ndufb9Not Applicable (protein)
Kcna7Not Applicable (protein)
Mmp910566
Panx3Not Applicable (protein)
Myl10Not Applicable (protein)
BglapNot Applicable (protein)
Srd5a2Not Applicable (protein)
Slc38a5Not Applicable (protein)
Gm47283Not Applicable (gene)
Npy4820
Pcdh8Not Applicable (protein)
Glutathione S-transferase PNot Applicable (protein)
Calcein AM109220
Ethidium homodimer-116219743
DAPI2954
SYTOX Green16219744
Annexin VNot Applicable (protein)
PI10443
FITC6432583
TRITC16505
Cy316219745
Cy516219746
Alexa Fluor 48816219747
Alexa Fluor 59416219748
Alexa Fluor 64716219749
Quantum dotsNot Applicable (nanomaterial)
Gold nanoparticlesNot Applicable (nanomaterial)
Silver nanoparticlesNot Applicable (nanomaterial)
Magnetic nanoparticlesNot Applicable (nanomaterial)
LiposomesNot Applicable (vesicle type)
MicellesNot Applicable (aggregate type)
PolymersNot Applicable (material class)
HydrogelsNot Applicable (material class)
Microfluidic devicesNot Applicable (device type)
BiosensorsNot Applicable (device type)
Mass spectrometryNot Applicable (technique)
Nuclear magnetic resonance spectroscopyNot Applicable (technique)
X-ray crystallographyNot Applicable (technique)
Electron microscopyNot Applicable (technique)
Atomic force microscopyNot Applicable (technique)
Surface plasmon resonanceNot Applicable (technique)
Isothermal titration calorimetryNot Applicable (technique)
Differential scanning calorimetryNot Applicable (technique)
Circular dichroism spectroscopyNot Applicable (technique)
Fluorescence spectroscopyNot Applicable (technique)
UV-Vis spectroscopyNot Applicable (technique)
High-performance liquid chromatographyNot Applicable (technique)
Gas chromatographyNot Applicable (technique)
Capillary electrophoresisNot Applicable (technique)
Gel electrophoresisNot Applicable (technique)
Western blottingNot Applicable (technique)
ELISANot Applicable (technique)
PCRNot Applicable (technique)
DNA sequencingNot Applicable (technique)
RNA sequencingNot Applicable (technique)
Protein sequencingNot Applicable (technique)
Peptide synthesisNot Applicable (technique)
Organic synthesisNot Applicable (technique)
Medicinal chemistryNot Applicable (field)
BiochemistryNot Applicable (field)
Cell biologyNot Applicable (field)
Molecular biologyNot Applicable (field)
GeneticsNot Applicable (field)
PathologyNot Applicable (field)
PharmacologyNot Applicable (field)
ToxicologyNot Applicable (field)
Environmental scienceNot Applicable (field)
Materials scienceNot Applicable (field)
NanotechnologyNot Applicable (field)
Biomedical engineeringNot Applicable (field)
Clinical researchNot Applicable (field)
EpidemiologyNot Applicable (field)
BiostatisticsNot Applicable (field)
BioinformaticsNot Applicable (field)
Computational biologyNot Applicable (field)
Artificial intelligenceNot Applicable (field)
Machine learningNot Applicable (field)
Data scienceNot Applicable (field)
StatisticsNot Applicable (field)
MathematicsNot Applicable (field)
PhysicsNot Applicable (field)
ChemistryNot Applicable (field)
BiologyNot Applicable (field)
MedicineNot Applicable (field)
Veterinary medicineNot Applicable (field)
DentistryNot Applicable (field)
PharmacyNot Applicable (field)
Public healthNot Applicable (field)
NutritionNot Applicable (field)
Food scienceNot Applicable (field)
AgricultureNot Applicable (field)
Environmental engineeringNot Applicable (field)
Chemical engineeringNot Applicable (field)
Materials engineeringNot Applicable (field)
Mechanical engineeringNot Applicable (field)
Electrical engineeringNot Applicable (field)
Computer scienceNot Applicable (field)
Information technologyNot Applicable (field)
Data managementNot Applicable (field)
Software engineeringNot Applicable (field)
Systems biologyNot Applicable (field)
Synthetic biologyNot Applicable (field)
GenomicsNot Applicable (field)
ProteomicsNot Applicable (field)
MetabolomicsNot Applicable (field)
LipidomicsNot Applicable (field)
GlycomicsNot Applicable (field)
InteractomicsNot Applicable (field)
PhenomicsNot Applicable (field)
MicrobiomicsNot Applicable (field)
ExposomicsNot Applicable (field)
PharmacogenomicsNot Applicable (field)
PharmacoproteomicsNot Applicable (field)
PharmacometabolomicsNot Applicable (field)
ToxicogenomicsNot Applicable (field)
ToxicoproteomicsNot Applicable (field)
ToxicometabolomicsNot Applicable (field)
Ruminococcaceae UCG-005Not Applicable (bacterium)
OdoribacterNot Applicable (bacterium)
Christensenellaceae R7 groupNot Applicable (bacterium)
L-isoleucine791
L-ornithine6057
L-valine1182
L-serine595
β-aminobutyric acid261
Bacillus velezensis SQR9Not Applicable (bacterium)
Bacillus subtilis NCIB 3610Not Applicable (bacterium)
Quinoline yellow5281049
Pepsin9001-75-6
Cranberry (Cornus mas L.) kernelNot Applicable (plant part)
Activated carbon63336
Sodium carbonate10340
Hydrochloric acid313
Sodium hydroxide14798
Ethanol702
PBSNot Applicable (solution)
Trizol reagentNot Applicable (reagent)
Ficoll Hypaque reagentNot Applicable (reagent)
Saline solutionNot Applicable (solution)
Complete Freund's adjuvantNot Applicable (adjuvant)
CFANot Applicable (adjuvant)
Amyloid fibrilsNot Applicable (aggregate type)
Lysozyme9001-63-2
ThT16219750
SH-SY5Y neuroblastoma cellsNot Applicable (cell line)
Erythrosine B8272
CSB6BNot Applicable (compound)
ER8272
Not Applicable (peptide)
PDINot Applicable (protein)
MucinNot Applicable (glycoprotein)
Nucleic acidsNot Applicable (biomolecule class)
HistonesNot Applicable (protein class)
SDS-PAGENot Applicable (technique)
IEFNot Applicable (technique)
Masson's trichromeNot Applicable (staining method)
Papanicolaou stainingNot Applicable (staining method)
Ex vivo fluorescence confocal microscopyNot Applicable (technique)
EVCMNot Applicable (technique)
Reflectance microscopyNot Applicable (technique)
Light-sheet microscopyNot Applicable (technique)
Confocal laser scanning microscopyNot Applicable (technique)
CLSMNot Applicable (technique)
Super-resolution microscopyNot Applicable (technique)
3D-SIMNot Applicable (technique)
High-throughput sequencingNot Applicable (technique)
ImmunohistochemistryNot Applicable (technique)
Hematoxylin-eosin stainingNot Applicable (staining method)
Alcian Blue stainingNot Applicable (staining method)
Gene OntologyNot Applicable (database/classification)
Pathway enrichment analysisNot Applicable (bioinformatics method)
Ultrasound guidanceNot Applicable (technique)
Stereomicroscopic video analysisNot Applicable (technique)
CholangiographyNot Applicable (imaging technique)
Bile flowNot Applicable (biological process)
GallbladderNot Applicable (organ)
Bile compositionNot Applicable (biological substance)
Actinic keratosisNot Applicable (medical condition)
Solar elastosisNot Applicable (medical condition)
Invasive carcinomaNot Applicable (medical condition)
Inflammatory painNot Applicable (medical condition)
Amyloid-aggregation diseasesNot Applicable (medical condition)
Alzheimer's diseaseNot Applicable (medical condition)
Parkinson's diseaseNot Applicable (medical condition)
Inflammatory bowel diseaseNot Applicable (medical condition)
Kidney transplantationNot Applicable (medical procedure)
Graft functionNot Applicable (biological function)
Disease modelsNot Applicable (research tool)
Rodent modelsNot Applicable (research tool)
Mouse modelsNot Applicable (research tool)
Dog modelsNot Applicable (research tool)
Goat modelsNot Applicable (research tool)
SH-SY5Y cellsNot Applicable (cell line)
ClostridiaNot Applicable (bacterium class)
SporesNot Applicable (biological structure)
Vegetative cellsNot Applicable (biological structure)
CheeseNot Applicable (food product)
WastewaterNot Applicable (substance)
AdsorbentNot Applicable (material type)
Powdered woolNot Applicable (material)
Congo Red11351
Phloxine B6516
1-Chlorobenzotriazole27451
Benzotriazole9251
Acrylonitrile7911
Ruthenium Chloride66159
Trypsin9001-07-4
Pepsin9001-75-6
Cranberry (Cornus mas L.) kernelNot Applicable (plant part)
Zein9010-66-6
Patent blue sodium salt16572
Azorubine10105
Purpurin5040
Curcumin969516
Rhodamine B8417
Proenkephalin A 119-159Not Applicable (peptide)
Creatinine735
Cholesterol5997
TriglyceridesNot Applicable (lipid class)
LDL-CNot Applicable (lipoprotein)
HDL-CNot Applicable (lipoprotein)
HemoglobinNot Applicable (protein)
PlateletsNot Applicable (cell type)
AlbuminNot Applicable (protein)
us-CRPNot Applicable (protein)
miR-146a-5pNot Applicable (miRNA)
miR-155-5pNot Applicable (miRNA)
miR-223-3pNot Applicable (miRNA)
APOE ε4Not Applicable (protein isoform)
Aβ42Not Applicable (peptide)
Aβ40Not Applicable (peptide)
p-tau181Not Applicable (protein)
t-tauNot Applicable (protein)
Sox17Not Applicable (protein)
ShhNot Applicable (protein)
Mab21l1Not Applicable (protein)
P16Not Applicable (protein)
P21Not Applicable (protein)
P53Not Applicable (protein)
CD11bNot Applicable (protein)
CD86Not Applicable (protein)
CD206Not Applicable (protein)
IL-1Not Applicable (protein)
TGF-βNot Applicable (protein)
IL-4Not Applicable (protein)
Cox5aNot Applicable (protein)
Ndufs6Not Applicable (protein)
Ndufb9Not Applicable (protein)
Kcna7Not Applicable (protein)
Mmp910566
Panx3Not Applicable (protein)
Myl10Not Applicable (protein)
BglapNot Applicable (protein)
Srd5a2Not Applicable (protein)
Slc38a5Not Applicable (protein)
Gm47283Not Applicable (gene)
Npy4820
Pcdh8Not Applicable (protein)
Glutathione S-transferase PNot Applicable (protein)
Calcein AM109220
Ethidium homodimer-116219743
DAPI2954
SYTOX Green16219744
Annexin VNot Applicable (protein)
PI10443
FITC6432583
TRITC16505
Cy316219745
Cy516219746
Alexa Fluor 48816219747
Alexa Fluor 59416219748
Alexa Fluor 64716219749
Quantum dotsNot Applicable (nanomaterial)
Gold nanoparticlesNot Applicable (nanomaterial)
Silver nanoparticlesNot Applicable (nanomaterial)
Magnetic nanoparticlesNot Applicable (nanomaterial)
LiposomesNot Applicable (vesicle type)
MicellesNot Applicable (aggregate type)
PolymersNot Applicable (material class)
HydrogelsNot Applicable (material class)
Microfluidic devicesNot Applicable (device type)
BiosensorsNot Applicable (device type)
Mass spectrometryNot Applicable (technique)
Nuclear magnetic resonance spectroscopyNot Applicable (technique)
X-ray crystallographyNot Applicable (technique)
Electron microscopyNot Applicable (technique)
Atomic force microscopyNot Applicable (technique)
Surface plasmon resonanceNot Applicable (technique)
Isothermal titration calorimetryNot Applicable (technique)
Differential scanning calorimetryNot Applicable (technique)
Circular dichroism spectroscopyNot Applicable (technique)
Fluorescence spectroscopyNot Applicable (technique)
UV-Vis spectroscopyNot Applicable (technique)
High-performance liquid chromatographyNot Applicable (technique)
Gas chromatographyNot Applicable (technique)
Capillary electrophoresisNot Applicable (technique)
Gel electrophoresisNot Applicable (technique)
Western blottingNot Applicable (technique)
ELISANot Applicable (technique)
PCRNot Applicable (technique)
DNA sequencingNot Applicable (technique)
RNA sequencingNot Applicable (technique)
Protein sequencingNot Applicable (technique)
Peptide synthesisNot Applicable (technique)
Organic synthesisNot Applicable (technique)
Medicinal chemistryNot Applicable (field)
BiochemistryNot Applicable (field)
Cell biologyNot Applicable (field)
Molecular biologyNot Applicable (field)
GeneticsNot Applicable (field)
PathologyNot Applicable (field)
PharmacologyNot Applicable (field)
ToxicologyNot Applicable (field)
Environmental scienceNot Applicable (field)
Materials scienceNot Applicable (field)
NanotechnologyNot Applicable (field)
Biomedical engineeringNot Applicable (field)
Clinical researchNot Applicable (field)
EpidemiologyNot Applicable (field)
BiostatisticsNot Applicable (field)
BioinformaticsNot Applicable (field)
Computational biologyNot Applicable (field)
Artificial intelligenceNot Applicable (field)
Machine learningNot Applicable (field)
Data scienceNot Applicable (field)
StatisticsNot Applicable (field)
MathematicsNot Applicable (field)
PhysicsNot Applicable (field)
ChemistryNot Applicable (field)
BiologyNot Applicable (field)
MedicineNot Applicable (field)
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DentistryNot Applicable (field)
PharmacyNot Applicable (field)
Public healthNot Applicable (field)
NutritionNot Applicable (field)
Food scienceNot Applicable (field)
AgricultureNot Applicable (field)
Environmental engineeringNot Applicable (field)
Chemical engineeringNot Applicable (field)
Materials engineeringNot Applicable (field)
Mechanical engineeringNot Applicable (field)
Electrical engineeringNot Applicable (field)
Computer scienceNot Applicable (field)
Information technologyNot Applicable (field)
Data managementNot Applicable (field)
Software engineeringNot Applicable (field)
Systems biologyNot Applicable (field)
Synthetic biologyNot Applicable (field)
GenomicsNot Applicable (field)
ProteomicsNot Applicable (field)
MetabolomicsNot Applicable (field)
LipidomicsNot Applicable (field)
GlycomicsNot Applicable (field)
InteractomicsNot Applicable (field)
PhenomicsNot Applicable (field)
MicrobiomicsNot Applicable (field)
ExposomicsNot Applicable (field)
PharmacogenomicsNot Applicable (field)
PharmacoproteomicsNot Applicable (field)
PharmacometabolomicsNot Applicable (field)
ToxicogenomicsNot Applicable (field)
ToxicoproteomicsNot Applicable (field)
ToxicometabolomicsNot Applicable (field)

Data Table: Potential Future Research Areas for Fast Green FCF

Research AreaSub-areasPotential ImpactRelevant Findings (from search)
Development of Novel Dye DerivativesTailoring Specificity, Advancements in Fluorescent ProbesImproved targeting of biomolecules, enhanced imaging capabilitiesNeed for novel dyes with enhanced properties combining target binding specificity with simplicity mdpi.com. Potential for live-cell imaging probes nih.gov.
Expansion of Diagnostic Potential in Imaging ResearchMulti-Center Validation, Longitudinal InvestigationsValidation of diagnostic techniques, understanding disease progressionFast Green FCF-enhanced EVCM shows diagnostic potential for collagen alterations in actinic keratoses mdpi.com. Need for multi-center studies and standardized protocols mdpi.com. Longitudinal studies can track biomarker changes mdpi.comnih.govfrontierspartnerships.org.
Exploration of Nuanced Biological and Mechanistic RolesInteraction with biomolecules, effects on cellular processesUnderstanding biological impact, potential therapeutic applicationsInhibits neurotransmitter release researchgate.net. Suppresses amyloid fibril generation in vitro nih.govresearchgate.net. Inhibits trypsin activity researchgate.net.

Further Research into Neuroinflammation and Related Neurological Disorders

Emerging research suggests a potential role for Fast Green FCF in modulating neuroinflammation, which is implicated in various neurological disorders. Studies have investigated its effects on inflammation-induced depressive-like behavior in mice. Fast Green FCF has been shown to suppress lipopolysaccharide (LPS)-induced microglial and astrocyte activation in the hippocampus. nih.gov It decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88), and suppressed the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of LPS-treated mice. nih.gov Furthermore, Fast Green FCF downregulated hippocampal tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 levels in LPS-treated mice. nih.gov These findings suggest that the anti-depressive action of Fast Green FCF may involve the suppression of neuroinflammation and the downregulation of the TLR4/Myd88/NF-κB signaling pathway in the hippocampus. nih.gov

Fast Green FCF has also been explored for its potential in preventing postoperative cognitive dysfunction (POCD). nih.gov In mice, Fast Green FCF significantly attenuated cognitive impairments and downregulated the expression of the P2X4 receptor induced by surgery. nih.gov The effects of Fast Green FCF were diminished by ivermectin, a positive allosteric modulator of the P2X4 receptor. nih.gov Fast Green FCF also inhibited M1 polarization of microglia cells, decreased NF-κB phosphorylation, and reduced the production of pro-inflammatory cytokines, suggesting its anti-POCD cognitive-enhancing effects may occur via downregulation of P2X4 receptor-associated neuroinflammation. nih.gov

Research also indicates that Fast Green FCF can alleviate chronic inflammatory pain in rodents. frontiersin.org Systemic administration of Fast Green FCF reversed mechanical and thermal pain hypersensitivity induced by complete Freund's adjuvant (CFA) in a dose-dependent manner. frontiersin.org Fast Green FCF treatment decreased purinergic spinal P2X4 expression and downregulated spinal and peripheral pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in CFA-inflamed mice. frontiersin.org

These studies collectively highlight the potential of Fast Green FCF in addressing neuroinflammatory processes and related neurological conditions, warranting further investigation into its mechanisms and therapeutic possibilities.

Detailed Elucidation of Receptor-Ligand Interactions

Understanding the precise molecular interactions of Fast Green FCF with biological targets is crucial for elucidating its observed effects. Molecular docking simulations have been employed to predict potential interactions. For instance, molecular docking analysis suggests that Fast Green FCF may form hydrogen bonds with side chains of Asn296 in the P2X4 ion channel, indicating it could be a low-to-moderate affinity modulator for this receptor. nih.gov The structure of Fast Green FCF is similar to Brilliant Blue G (BBG), and the structure of P2X4 is similar to P2X7, which also supports the possibility of Fast Green FCF binding to the P2X4 receptor. nih.gov

Molecular docking simulations also predict that Fast Green FCF may interact with TLR4 and potentially disrupt the formation of the TLR4-MD2 complex. nih.govtargetmol.com This predicted interaction aligns with the observed downregulation of the TLR4/Myd88/NF-κB signaling pathway in neuroinflammation studies. nih.gov

While these docking studies provide initial insights into potential receptor-ligand interactions, further detailed experimental studies are needed to confirm these interactions, determine binding affinities, and fully elucidate the downstream signaling events. Research into the interaction of Fast Green FCF with other potential biological targets is also an important area for future exploration.

Innovations in Analytical Detection and Environmental Remediation

Fast Green FCF is a widely used dye, and its detection in various matrices and its removal from the environment are significant areas of research.

Development of High-Sensitivity, Rapid Detection Methodologies in Complex Biological Samples

Accurate and sensitive detection methods for Fast Green FCF are essential for monitoring its presence in food, biological samples, and the environment. Spectrophotometric methods have been developed for the determination of Fast Green FCF. For example, a method utilizing the complex formation between Fast Green FCF and serum proteins in a pH 1.4 buffer medium allows for spectrophotometric determination with a maximum absorption wavelength of 660 nm. guidechem.com Another spectrophotometric method involves the reaction of Fast Green FCF with telmisartan (B1682998) in a pH 6.2 buffer, forming an ion complex with maximum positive and negative absorption wavelengths at 598 nm and 632 nm, respectively. guidechem.com

Electrochemical methods have also been explored for Fast Green FCF detection. The electrochemical oxidation of Fast Green FCF at a glassy carbon electrode using voltammetric techniques has been investigated. researchgate.net Differential pulse voltammetry has been developed for the quantitative determination of Fast Green FCF in spiked urine samples, showing a linear response range and a detection limit of 0.8 μM. researchgate.net

Novel techniques like CPE-Scanometry are being introduced for dye determination, including Fast Green FCF. rsc.org This method involves the cloud point extraction (CPE) of the analyte, followed by scanning the extracted phase and analyzing the color using software. rsc.org This approach has shown comparable results to CPE-Spectrophotometry with certain advantages in preconcentration and enhancement factors. rsc.org

Further research is needed to develop even more sensitive, selective, and rapid detection methods, particularly for complex biological matrices, to facilitate comprehensive pharmacokinetic and toxicokinetic studies and environmental monitoring.

Novel Approaches for Sustainable Dye Removal and Resource Recovery

The removal of Fast Green FCF from wastewater is a critical environmental concern. Various adsorption methods using low-cost and sustainable materials are being investigated. Modified powdered wool has been explored as an adsorbent for the removal and recovery of Fast Green FCF from wastewater. ripublication.com Batch studies have shown the effectiveness of powdered wool, with the adsorption process following pseudo-first-order kinetics. ripublication.com Attempts have also been made to recover the adsorbed dye using dilute NaOH, achieving high recovery rates. ripublication.com

Agricultural waste materials like de-oiled soya and power plant waste like bottom ash have also been utilized as adsorbents for Fast Green FCF removal. researchgate.netresearchgate.netnih.govresearchgate.net These materials have shown adsorption capabilities, and studies have investigated the effects of parameters such as pH, temperature, and adsorbent amount on the removal efficiency. researchgate.netresearchgate.netnih.gov Adsorption isotherm models like Langmuir and Freundlich have been applied to describe the adsorption process. researchgate.netresearchgate.netnih.gov

Photocatalytic degradation is another approach for the removal of Fast Green FCF from water. Studies have investigated the use of hydrothermally prepared TiO₂ deposited on calcium alumino-silicate beads as a photocatalyst for the degradation of Fast Green FCF under different light sources. tsijournals.comresearchgate.net Nanosized bimetal ternary oxide (CeCrO₃) has also been explored as a photocatalyst for the degradation of Fast Green FCF under visible light irradiation, following pseudo-first-order kinetics. mjcce.org.mk

Novel adsorbents with enhanced adsorption potential are being developed. A powdered adsorbent, ZnOS+C, synthesized by modifying zinc peroxide with sulfur and activated carbon, has demonstrated a high adsorption capacity for Fast Green FCF in wastewater. acs.org

Future directions in this area include developing more efficient and cost-effective adsorbents, optimizing photocatalytic processes, and exploring other sustainable remediation techniques. Emphasis is also placed on resource recovery, aiming to reclaim valuable components from the wastewater treatment process, including the adsorbed dyes themselves for potential reuse or further processing.

Q & A

Q. What standardized protocols exist for using Fast Green FCF in histological staining, and how can researchers ensure reproducibility?

Q. How can researchers assess the purity and dye content of Fast Green FCF batches for experimental consistency?

Commercial Fast Green FCF typically has ≥85% dye content. To verify purity:

  • Perform spectrophotometric analysis at λmax 625 nm to quantify dye concentration.
  • Use chromatography (e.g., HPLC) to detect impurities, referencing standards from reputable suppliers (e.g., Sigma-Aldrich, Bio-Rad) .
  • Report batch-specific purity metrics in publications to enable cross-study comparisons .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Fast Green FCF’s toxicity in non-model organisms, and what controls are critical?

To assess toxicity:

  • Expose both injured and uninjured specimens (e.g., juvenile Chinook salmon) to dye concentrations (e.g., 0.1–0.5%) under varying conditions (freshwater vs. seawater). Monitor mortality over 96 hours and histological changes post-staining .
  • Include negative controls (unstained specimens) and positive controls (e.g., trypan blue) to validate staining specificity. Use SEM to confirm that dye retention occurs only at injury sites .

Q. What statistical approaches are recommended for analyzing contradictory data on Fast Green FCF’s efficacy compared to alternative dyes?

Conflicting results (e.g., Fast Green FCF vs. trypan blue in injury detection) require:

  • Meta-analysis of staining intensity data using standardized metrics (e.g., pixel density in digital images).
  • Multivariate regression to account for variables like species-specific epidermal thickness or dye penetration rates .
  • Reporting effect sizes and confidence intervals to quantify comparative advantages .

Q. How can researchers optimize Fast Green FCF concentrations for novel applications, such as 3D tissue imaging or live-cell assays?

For novel applications:

  • Conduct dose-response experiments using gradient concentrations (0.01–1.0%) to identify the threshold for signal-to-noise balance.
  • Validate with microscopy (e.g., confocal for 3D imaging) and correlate staining intensity with injury severity indices .
  • Use computational models to predict dye diffusion rates in complex matrices .

Q. What methodologies address variability in Fast Green FCF staining outcomes across different tissue types?

To mitigate variability:

  • Pre-treat tissues with standardized fixation protocols (e.g., paraformaldehyde for uniformity).
  • Normalize staining intensity using internal reference markers (e.g., uninjured regions).
  • Perform inter-laboratory validation with shared protocols and blinded evaluators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.